molecular formula C9H16O3 B075168 Ethyl 1-hydroxycyclohexanecarboxylate CAS No. 1127-01-1

Ethyl 1-hydroxycyclohexanecarboxylate

Cat. No.: B075168
CAS No.: 1127-01-1
M. Wt: 172.22 g/mol
InChI Key: LVGBBZRMRVLEFH-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxycyclohexanecarboxylate is a valuable β-hydroxy ester derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both a hydroxyl group and an ester functionality on the same carbon atom, makes it a versatile building block for the construction of complex molecules. A primary research application is its use in the synthesis of cyclohexane-fused heterocycles and as a precursor for α,β-unsaturated esters via dehydration, which are pivotal in cycloaddition reactions and the development of novel pharmacophores. Furthermore, this compound is instrumental in studying ring-forming reactions and accessing 1,2-disubstituted cyclohexane derivatives with high stereocontrol. Its mechanism of action in synthetic pathways often involves nucleophilic addition to the carbonyl group, ring-opening reactions of the strained cyclohexane system activated by the hydroxyl group, or serving as a masked ketone equivalent after reduction and hydrolysis. Researchers utilize this compound to develop new synthetic methodologies, create compound libraries for biological screening, and investigate structure-activity relationships in drug discovery projects, particularly those targeting central nervous system (CNS) disorders and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-8(10)9(11)6-4-3-5-7-9/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGBBZRMRVLEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041952
Record name Ethyl 1-hydroxycyclohexanecarboxylate
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Molecular Weight

172.22 g/mol
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CAS No.

1127-01-1
Record name Cyclohexanecarboxylic acid, 1-hydroxy-, ethyl ester
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Record name Ethyl 1-hydroxycyclohexanecarboxylate
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Record name Ethyl 1-hydroxycyclohexanecarboxylate
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Record name 1-Hydroxy-cyclohexanecarboxylic acid ethyl ester
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Record name ETHYL 1-HYDROXYCYCLOHEXANECARBOXYLATE
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate: Properties, Synthesis, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile organic compound with applications as a key intermediate in the synthesis of various molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis, and its relevance in the field of drug development.

Core Properties of this compound

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature.[1] It is characterized by the presence of a hydroxyl group and an ethyl ester functional group attached to a cyclohexane ring. These functional groups make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₆O₃[2][3]
Molecular Weight 172.22 g/mol [2][3]
CAS Number 1127-01-1[2][3]
Appearance Colorless to light yellow solid-liquid mixture[1]
Boiling Point 228 °C[1]
Density 1.104 g/cm³
Refractive Index 1.4532[1]
Flash Point 86 °C[1]
pKa (Predicted) 13.28 ± 0.20
Solubility Sparingly soluble in water, soluble in organic solvents.
Storage Sealed in a dry place at room temperature.[1]

Table 2: Computed Properties of this compound

PropertyValueReference
XLogP3 1.4[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 3[2][3]
Rotatable Bond Count 3[2][3]
Exact Mass 172.109944368 Da[2][3]
Topological Polar Surface Area 46.5 Ų[2][3]

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the condensation of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4][5][6]

Experimental Protocol for the Synthesis of this compound via the Reformatsky Reaction

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous toluene (or a mixture of benzene and ether)

  • Iodine (for activation of zinc)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether or MTBE for extraction

Procedure:

  • Activation of Zinc: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred and heated to reflux for 5 minutes. The mixture is then cooled to room temperature.

  • Reaction Initiation: To this mixture, ethyl bromoacetate (2.0 eq) is added.

  • Addition of Cyclohexanone: A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added dropwise to the suspension.

  • Reaction: The resulting mixture is stirred at 90 °C for 30 minutes.

  • Work-up: The reaction is cooled to 0 °C and quenched by the addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The suspension is filtered, and the filtrate is extracted with diethyl ether or MTBE. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to yield this compound.[4]

Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Will show characteristic peaks for the ethyl group (triplet and quartet), the cyclohexane ring protons, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Will display signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the cyclohexane ring, and the carbons of the ethyl group.

  • IR Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-O stretches.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals. Its bifunctional nature (hydroxyl and ester groups) allows for a variety of subsequent chemical transformations.

One notable potential application is in the synthesis of cannabinoids, specifically Dronabinol , which is the synthetic equivalent of Δ⁹-tetrahydrocannabinol (THC).[1][2][7][8] Dronabinol is an antiemetic and appetite stimulant used to treat nausea and vomiting caused by chemotherapy and weight loss in patients with AIDS.[7][8]

While patents describing the synthesis of Dronabinol do not always explicitly name this compound, they detail synthetic routes that utilize structurally very similar intermediates which can be derived from it.[1][2] The core cyclohexanol moiety is a key building block for constructing the tetracyclic core of cannabinoids.

The following diagram illustrates the general workflow from the synthesis of this compound to its potential application in the synthesis of a cannabinoid-like therapeutic agent.

G cluster_synthesis Synthesis of this compound cluster_modification Chemical Modifications cluster_application Pharmaceutical Application start Cyclohexanone + Ethyl bromoacetate + Zinc reformatsky Reformatsky Reaction start->reformatsky product This compound reformatsky->product purification Purification (Chromatography) product->purification modification Further Synthetic Steps (e.g., Grignard reaction, cyclization) purification->modification intermediate Cannabinoid Precursor modification->intermediate api Active Pharmaceutical Ingredient (e.g., Dronabinol) intermediate->api

Caption: Workflow from synthesis to potential pharmaceutical application.

Signaling Pathways of End-Product

As this compound is a synthetic intermediate, it does not have a direct role in biological signaling pathways. However, the end-product of its potential synthetic route, Dronabinol, exerts its pharmacological effects by interacting with the endocannabinoid system .

The primary targets of Dronabinol are the cannabinoid receptors CB1 and CB2 , which are G-protein coupled receptors.[9]

  • CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids.

  • CB2 receptors are mainly located in the peripheral tissues, particularly in immune cells, and are involved in modulating inflammation and immune responses.

The interaction of Dronabinol with these receptors leads to a cascade of intracellular events, ultimately resulting in its therapeutic effects.

G cluster_receptors Cannabinoid Receptors cluster_effects Therapeutic Effects Dronabinol Dronabinol CB1 CB1 Receptor (Central Nervous System) Dronabinol->CB1 Agonist CB2 CB2 Receptor (Peripheral Tissues, Immune Cells) Dronabinol->CB2 Agonist Antiemetic Antiemetic Effect CB1->Antiemetic Appetite Appetite Stimulation CB1->Appetite Analgesic Analgesic Effects CB1->Analgesic Immune Immune Modulation CB2->Immune

Caption: Simplified signaling pathway of Dronabinol.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via the Reformatsky reaction and its suitable functional groups make it an attractive starting material for the preparation of complex molecules like Dronabinol. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals involved in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile cyclic ester that serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications, particularly in the development of agrochemicals. This document aims to be a core resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature. It is characterized by the presence of a hydroxyl group and an ethyl ester functionality on a cyclohexane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1127-01-1[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to light yellow solid-liquid mixture[2]
Boiling Point 228 °C[2]
Density 1.104 g/cm³[2]
Refractive Index 1.4532[2]
Flash Point 86 °C[2]
pKa 13.28 ± 0.20 (Predicted)[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[3]
Storage Sealed in a dry place at room temperature.[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a ketone (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4]

Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (catalyst)

  • Toluene (anhydrous)

  • Methyl tert-butyl ether (MTBE) for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • To this mixture, ethyl bromoacetate (2.0 eq) is added.

  • A solution of cyclohexanone (1.0 eq) in toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90 °C for 30 minutes.

  • The reaction is cooled to 0 °C, and water is added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield this compound.[5]

Diagram 1: Reformatsky Reaction Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone ReactionVessel Toluene, Reflux Cyclohexanone->ReactionVessel EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->ReactionVessel Zinc Zinc Dust Zinc->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with MTBE Quench->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify (Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Key Reactions

Dehydration

This compound can undergo dehydration to form ethyl cyclohex-1-enecarboxylate. This elimination reaction is typically carried out using a dehydrating agent such as thionyl chloride in the presence of a base like pyridine.[6]

Diagram 2: Dehydration of this compound

Reactant This compound Product Ethyl cyclohex-1-enecarboxylate Reactant->Product Dehydration Reagents SOCl2, Pyridine

Caption: Dehydration reaction to form an unsaturated ester.

Applications in Synthesis

This compound is a key intermediate in the synthesis of various organic molecules, most notably in the agrochemical industry.

Synthesis of Acaricides

This compound is a crucial building block for the synthesis of spirocyclic tetronic acid derivatives, a class of compounds known for their acaricidal and insecticidal activities.[4] A prominent example is the synthesis of Spiromesifen, a commercial acaricide.[7]

The synthesis of the spirocyclic tetronic acid core of Spirodiclofen, a related acaricide, starts from this compound. This involves acylation with a substituted phenylacetyl chloride, followed by a base-mediated intramolecular cyclization.[7]

Diagram 3: General Synthetic Pathway to Spirocyclic Acaricides

Start This compound Intermediate1 Acylated Intermediate Start->Intermediate1 Acylation Intermediate2 Spirocyclic Tetronic Acid Core Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Spirodiclofen / Spiromesifen Intermediate2->FinalProduct Further Modification

Caption: Synthetic route from this compound to acaricides.

While direct evidence of this compound as a starting material for specific commercially available pharmaceuticals is not prevalent in the reviewed literature, its functional groups make it a plausible intermediate for the synthesis of complex molecules with potential biological activity.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 3). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Reformatsky reaction and its subsequent reactivity, particularly dehydration and utilization in the construction of complex spirocyclic systems, underscore its importance in modern organic synthesis. For researchers and professionals in drug development and agrochemical research, a thorough understanding of this compound's properties and reactivity is essential for the design and execution of novel synthetic strategies.

References

Ethyl 1-hydroxycyclohexanecarboxylate CAS number 1127-01-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1127-01-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 1-hydroxycyclohexanecarboxylate, a versatile building block in organic synthesis. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Density 1.104 g/cm³[3]
Boiling Point 75 °C @ 5 Torr[3]
Flash Point 86.2 °C[3]
Refractive Index 1.485[3]
pKa (Predicted) 13.28 ± 0.20[2]
Solubility Soluble in organic solvents, sparingly soluble in water.[2]
Storage Sealed in a dry environment at room temperature.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Reformatsky reaction being a classic and effective approach. An alternative high-yield method utilizes lithium bis(trimethylsilyl)amide.

Experimental Protocol: Modified Reformatsky Reaction

This protocol details the synthesis of this compound via the reaction of cyclohexanone with ethyl bromoacetate and zinc.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Toluene, anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • To this mixture, add ethyl bromoacetate (2.0 eq).

  • A solution of cyclohexanone (1.0 eq) in anhydrous toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90 °C for 30 minutes.

  • After cooling the reaction to 0 °C, water is carefully added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Experimental Protocol: Synthesis using Lithium Bis(trimethylsilyl)amide

This method provides a high-yield synthesis of the target compound from ethyl acetate and cyclohexanone.

Materials:

  • n-Butyllithium in hexane

  • Hexamethyldisilazane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Cyclohexanone

  • 20% Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Preparation of Lithium Bis(trimethylsilyl)amide: In a dry, three-necked flask under a nitrogen atmosphere, place a hexane solution of n-butyllithithium (1.0 eq). Cool the flask in an ice-water bath and add hexamethyldisilazane (1.05 eq) dropwise. Remove the ice bath and stir for 15 minutes. Remove the hexane under reduced pressure to obtain white crystals of lithium bis(trimethylsilyl)amide. Dissolve the crystals in anhydrous THF.

  • Formation of Ethyl Lithioacetate: Cool the solution of lithium bis(trimethylsilyl)amide in an acetone-dry ice bath. Add ethyl acetate (1.0 eq) dropwise and continue stirring for 15 minutes.

  • Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Work-up: After 5 minutes, hydrolyze the reaction by adding 20% hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Distill the residue under reduced pressure to obtain pure this compound.

Chemical Reactions and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]

Synthesis of Tetronic Acid Derivatives

A key application of this compound is in the synthesis of tetronic acid carboxylate derivatives, which have shown acaricidal activity.[1] The general synthetic pathway involves the reaction of the hydroxy ester with another ester in the presence of a strong base.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Ester (e.g., diethyl oxalate) Ester (e.g., diethyl oxalate) Ester (e.g., diethyl oxalate)->Reaction Mixture Base (e.g., NaH, KOtBu) Base (e.g., NaH, KOtBu) Base (e.g., NaH, KOtBu)->Reaction Mixture Solvent (e.g., THF, Toluene) Solvent (e.g., THF, Toluene) Solvent (e.g., THF, Toluene)->Reaction Mixture Tetronic Acid Derivative Tetronic Acid Derivative Reaction Mixture->Tetronic Acid Derivative Cyclization

Synthesis of Tetronic Acid Derivatives.
Acid-Catalyzed Dehydration

This compound can undergo acid-catalyzed dehydration to yield ethyl cyclohex-1-enecarboxylate. This elimination reaction typically follows an E1 mechanism.

Experimental Workflow: Acid-Catalyzed Dehydration

G start Start: Mix this compound with a catalytic amount of strong acid (e.g., H₂SO₄ or H₃PO₄) heat Heat the reaction mixture start->heat distill Distill the product as it forms heat->distill wash Wash the distillate with saturated sodium bicarbonate solution distill->wash dry Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄) wash->dry purify Purify by distillation dry->purify end End: Obtain pure Ethyl cyclohex-1-enecarboxylate purify->end

Workflow for Dehydration Reaction.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes the expected spectroscopic characteristics of this compound based on its structure. Spectroscopic data for this compound is available on platforms such as ChemicalBook.[4]

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), multiplets for the cyclohexyl protons, and a singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the quaternary carbon bearing the hydroxyl group, carbons of the cyclohexane ring, and carbons of the ethyl group.
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, a strong absorption for the C=O stretch of the ester, and C-H stretching and bending vibrations.
Mass Spectrometry The molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water, the ethoxy group, and cleavage of the cyclohexane ring.

Safety Information

This compound is classified as harmful to aquatic life with long-lasting effects (H412).[2] Appropriate safety precautions should be taken during handling and disposal. It is recommended to consult the Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile organic compound with applications in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of its chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work.

Chemical Structure and Properties

This compound is a cycloalkane derivative characterized by a hydroxyl group and an ethyl ester group attached to the same carbon atom of a cyclohexane ring.

Chemical Structure:

Reformatsky_Reaction Cyclohexanone Cyclohexanone Intermediate Organozinc Intermediate Cyclohexanone->Intermediate + EthylBromoacetate Ethyl Bromoacetate + Zn EthylBromoacetate->Intermediate Workup Acidic Workup Intermediate->Workup Reaction Product This compound Workup->Product Protonation Diethyl_Carbonate_Reaction Cyclohexanone Cyclohexanone Intermediate Enolate Intermediate Cyclohexanone->Intermediate + Base DiethylCarbonate Diethyl Carbonate Base Base (e.g., NaH) Product This compound Intermediate->Product + Diethyl Carbonate Workup Aqueous Workup Product->Workup Quench

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclohexane-1-carboxylate, with the confirmed IUPAC name ethyl 1-hydroxycyclohexane-1-carboxylate , is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a hydroxyl group and an ester on a cyclohexane ring, makes it a versatile building block for the synthesis of more complex molecules, including tetronic acid derivatives with acaricidal activity.[3] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Reformatsky reaction, and an analysis of its key spectral characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 1-hydroxycyclohexane-1-carboxylate is presented in Table 1. This data is essential for its handling, application in reactions, and for purification processes.

PropertyValueSource
IUPAC Name ethyl 1-hydroxycyclohexane-1-carboxylate[1][2]
CAS Number 1127-01-1[2]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Appearance Colorless liquid[4]
Boiling Point 228 °CChemicalBook
Density 1.104 g/cm³ChemicalBook
Flash Point 86 °CChemicalBook
Solubility Soluble in organic solvents, sparingly soluble in water.[4]
GHS Classification H412: Harmful to aquatic life with long lasting effects.[1]

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, utilizing metallic zinc.[5][6] This approach is particularly suitable for the preparation of ethyl 1-hydroxycyclohexane-1-carboxylate from cyclohexanone and ethyl bromoacetate.

Experimental Protocol

The following is a detailed protocol for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate, adapted from a general procedure for the Reformatsky reaction.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Toluene, anhydrous

  • Hydrochloric acid, 20% solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool. This process activates the zinc surface.

  • Initiation of the Reaction: Add anhydrous toluene to the flask. A portion of a solution of ethyl bromoacetate (1.1 equivalents) and cyclohexanone (1.0 equivalent) in anhydrous toluene is added from the dropping funnel. The reaction mixture is gently warmed until the reaction initiates, which is indicated by a color change and the start of an exothermic reaction.

  • Addition of Reactants: Once the reaction has started, the remaining solution of ethyl bromoacetate and cyclohexanone is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated under reflux for an additional 30-60 minutes to ensure the complete consumption of the reactants.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 20% hydrochloric acid. This step hydrolyzes the intermediate organozinc complex.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

  • Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-hydroxycyclohexane-1-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the cyclohexyl ring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Quartet (q)2H-O-CH₂ -CH₃
~ 3.5Singlet (s)1H-OH
~ 2.0 - 1.2Multiplet (m)10HCyclohexyl protons
~ 1.25Triplet (t)3H-O-CH₂-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the cyclohexane ring.

Chemical Shift (δ, ppm)Assignment
~ 175C =O (ester)
~ 75C -OH (quaternary)
~ 61-O-CH₂ -CH₃
~ 35-20Cyclohexyl carbons
~ 14-O-CH₂-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a strong carbonyl stretch from the ester and a broad hydroxyl stretch.

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-HHydroxyl group stretch
2940, 2860C-HAlkane C-H stretch
~ 1730 (strong)C=OEster carbonyl stretch
~ 1240 (strong)C-OEster C-O stretch

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of ethyl 1-hydroxycyclohexane-1-carboxylate via the Reformatsky reaction.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_products Products & Purification Cyclohexanone Cyclohexanone Addition Nucleophilic Addition Cyclohexanone->Addition EtBromoacetate Ethyl Bromoacetate Formation Formation of Organozinc Reagent EtBromoacetate->Formation Zinc Zinc Dust Zinc->Formation Toluene Toluene (Solvent) Toluene->Formation Formation->Addition Reformatsky Reagent Hydrolysis Acidic Work-up Addition->Hydrolysis Intermediate Complex CrudeProduct Crude Product Hydrolysis->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification PurifiedProduct Ethyl 1-hydroxycyclohexane- 1-carboxylate Purification->PurifiedProduct

Caption: Synthesis workflow for ethyl 1-hydroxycyclohexane-1-carboxylate.

Conclusion

This technical guide provides essential information for professionals working with ethyl 1-hydroxycyclohexane-1-carboxylate. The provided data on its physicochemical properties, a detailed synthesis protocol, and predicted spectral characteristics offer a solid foundation for its use in research and development. While experimental spectral data is not widely available, the predicted values serve as a useful reference for the characterization of this important synthetic intermediate.

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-hydroxycyclohexanecarboxylate, a valuable intermediate in organic synthesis. The document details its discovery, synthesis methodologies with experimental protocols, and key physicochemical and spectroscopic data.

Introduction and Discovery

This compound, with the CAS number 1127-01-1 and molecular formula C₉H₁₆O₃, is a tertiary hydroxy ester. While the exact first synthesis is not definitively documented in readily available literature, its preparation is rooted in the principles of forming β-hydroxy esters, a class of compounds extensively studied since the late 19th century. The most pertinent and well-documented methods for its synthesis fall under the umbrella of the Reformatsky and related organometallic addition reactions.

A significant, detailed procedure for the synthesis of "Ethyl 1-hydroxycyclohexylacetate," an accepted synonym, is provided in Organic Syntheses, a highly reputable source for reliable organic preparations. This publication from 1971 references earlier works, suggesting that the compound and its synthesis were known in the scientific community prior to this date. The primary synthetic routes involve the reaction of an organometallic reagent derived from an α-haloacetate with cyclohexanone.

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the Reformatsky reaction or a Grignard-type reaction. Below are detailed protocols for these methods.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal. The key intermediate is an organozinc reagent, often called a Reformatsky enolate.[1][2]

Reaction Scheme:

Experimental Protocol:

A well-established procedure for a reaction of this type is the synthesis of Ethyl 1-hydroxycyclohexylacetate as described in Organic Syntheses.[3]

  • Reagents and Equipment:

    • Cyclohexanone

    • Zinc dust

    • Ethyl bromoacetate

    • Anhydrous diethyl ether and toluene

    • 20% Hydrochloric acid

    • Anhydrous sodium sulfate

    • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • In the reaction flask, activate zinc dust.

    • Add a solution of cyclohexanone and ethyl bromoacetate in a mixture of anhydrous diethyl ether and toluene to the activated zinc.

    • Initiate the reaction by gentle heating. Once started, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.

    • After the initial reaction subsides, heat the mixture at reflux for a period to ensure complete reaction.

    • Cool the reaction mixture and hydrolyze it by the slow addition of 20% hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation.

  • Yield: 56-71%[3]

Grignard-Type Reaction (using Lithium Amide)

An alternative synthesis involves the condensation of ethyl acetate with cyclohexanone using a strong base like lithium amide in liquid ammonia.[3]

Reaction Scheme:

Experimental Protocol:

This method is also described in the discussion of the Organic Syntheses procedure for Ethyl 1-hydroxycyclohexylacetate.[3]

  • Reagents and Equipment:

    • Cyclohexanone

    • Ethyl acetate

    • Lithium amide

    • Liquid ammonia

    • Anhydrous diethyl ether

    • Apparatus for conducting reactions in liquid ammonia.

  • Procedure:

    • In a flask equipped for reactions at low temperatures, condense liquid ammonia.

    • Add lithium amide to the liquid ammonia with stirring.

    • To this suspension, add a solution of ethyl acetate in anhydrous diethyl ether.

    • After stirring for a period, add a solution of cyclohexanone in anhydrous diethyl ether.

    • Allow the reaction to proceed, followed by quenching with a suitable proton source (e.g., ammonium chloride).

    • Evaporate the ammonia and work up the reaction mixture in a similar manner to the Reformatsky protocol (acidification, extraction, drying, and distillation).

  • Yield: 69%[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₁₆O₃[4]
Molecular Weight 172.22 g/mol [4]
Boiling Point 77–80 °C at 1 mmHg[3]
Refractive Index (n²⁴/D) 1.4555–1.4557[3]
Yield (Reformatsky) 56-71%[3]
Yield (Lithium Amide) 69%[3]

Spectroscopic Data

SpectroscopyKey Features
¹H NMR Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, multiplets for the cyclohexyl protons, and a singlet for the hydroxyl proton.
¹³C NMR Expected signals include a peak for the carbonyl carbon of the ester, a peak for the quaternary carbon attached to the hydroxyl group, signals for the carbons of the cyclohexane ring, and signals for the ethyl group carbons.
IR A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption band around 1730 cm⁻¹ for the C=O stretch of the ester.
MS The mass spectrum would show a molecular ion peak (M⁺) at m/z = 172, along with characteristic fragmentation patterns for an ester and a cyclohexanol derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the primary synthetic methods for this compound.

Reformatsky_Reaction_Workflow A Cyclohexanone + Ethyl Bromoacetate C Reaction in Anhydrous Ether/Toluene A->C B Zinc (Zn) B->C D Reformatsky Enolate (Organozinc Intermediate) C->D Formation E Nucleophilic Addition D->E F Zinc Alkoxide Intermediate E->F Attack on Carbonyl G Acidic Workup (e.g., HCl) F->G H This compound G->H Protonation & Isolation

Reformatsky Reaction Workflow for this compound.

Grignard_Type_Reaction_Workflow A Ethyl Acetate C Enolate Formation A->C B Lithium Amide (LiNH2) in Liquid NH3 B->C D Lithium Enolate of Ethyl Acetate C->D F Nucleophilic Addition D->F E Cyclohexanone E->F G Lithium Alkoxide Intermediate F->G Attack on Carbonyl H Aqueous Workup (e.g., NH4Cl) G->H I This compound H->I Protonation & Isolation

Grignard-Type Reaction Workflow for this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of both a hydroxyl and an ester functional group allows for a variety of subsequent transformations. For example, it is used as a reagent in the synthesis of tetronic acid carboxylate derivatives which have shown acaricidal activity.[5][6] The hydroxyl group can be protected or activated for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or reacted with other nucleophiles.

Conclusion

This compound is a readily accessible and synthetically useful molecule. Its preparation via the Reformatsky reaction or a Grignard-type condensation provides reliable and high-yielding routes to this tertiary hydroxy ester. The detailed protocols and data presented in this guide offer a solid foundation for its synthesis and application in research and development.

References

An In-Depth Technical Guide to Ethyl 1-Hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile cyclic ester that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structure, combining a hydroxyl group and an ethyl ester on a cyclohexane ring, offers a reactive platform for various chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of therapeutic agents.

Core Data and Physical Properties

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol [1][2]
CAS Number 1127-01-1[1][2]
Appearance Colorless to light yellow solid-liquid mixture[2]
Boiling Point 228 °C[2]
Density 1.104 g/cm³[2]
Refractive Index 1.4532[2]
pKa 13.28 ± 0.20 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]

Spectroscopic Data

Spectroscopy Key Peaks and Signals
¹H NMR (CDCl₃) Predicted: δ 4.17 (q, 2H, OCH₂CH₃), 3.5-4.0 (s, 1H, OH), 1.2-2.0 (m, 10H, cyclohexyl), 1.25 (t, 3H, OCH₂CH₃)
IR (Infrared) Characteristic Absorptions: ~3500 cm⁻¹ (O-H stretch, broad), ~2930 & ~2860 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch, ester)
Mass Spectrometry (MS) Key m/z values for similar compounds: 172 (M+), 144, 101, 73[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of metallic zinc.

Experimental Protocol: Reformatsky Reaction

This protocol describes the synthesis of this compound from cyclohexanone and ethyl bromoacetate.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Toluene, anhydrous

  • Diethyl ether or MTBE (methyl tert-butyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the purple color of the iodine disappears. This indicates the activation of the zinc surface. Cool the flask to room temperature.

  • Reaction Setup: Add anhydrous toluene to the flask. A solution of cyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and transferred to the dropping funnel.

  • Initiation and Reaction: A small portion of the cyclohexanone/ethyl bromoacetate solution is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the shiny zinc surface. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete conversion. The reaction is then cooled to 0 °C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation of Product: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Reactivity and Applications in Drug Development

This compound is a key building block for the synthesis of more complex molecules, including derivatives of tetronic acid . Tetronic acids are a class of compounds containing a 4-hydroxy-2(5H)-furanone ring system and are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.

One notable example of a biologically active molecule that can be conceptually derived from a tetronic acid framework is thiolactomycin . Thiolactomycin is a natural product that exhibits potent antibacterial activity through the inhibition of bacterial fatty acid synthesis.

Logical Workflow: Synthesis of Tetronic Acid Derivatives

The following diagram illustrates the general synthetic pathway from this compound to a tetronic acid derivative, which can then be further modified to produce analogues of biologically active compounds.

G Synthesis of Tetronic Acid Derivatives A This compound B Dehydration A->B e.g., H₂SO₄, heat C Ethyl cyclohex-1-ene-1-carboxylate B->C D Epoxidation C->D e.g., m-CPBA E Ethyl 1,2-epoxycyclohexanecarboxylate D->E F Ring Opening & Cyclization E->F Base or Acid Catalysis G Tetronic Acid Derivative F->G H Further Functionalization G->H I Biologically Active Analogues H->I

Caption: General synthetic route to tetronic acid derivatives.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

Thiolactomycin, a compound structurally related to derivatives accessible from this compound, targets the bacterial fatty acid synthesis (FAS) pathway . Specifically, it inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are essential enzymes in the elongation of fatty acid chains.[4][5][6] By blocking this pathway, thiolactomycin prevents the formation of essential fatty acids required for bacterial cell membrane biogenesis and other vital functions, leading to bacterial growth inhibition.

The following diagram illustrates the key steps in the bacterial fatty acid synthesis pathway and the point of inhibition by thiolactomycin.

G Bacterial Fatty Acid Synthesis Pathway and Inhibition by Thiolactomycin cluster_0 Elongation Cycle A Acetyl-CoA D Condensation (KAS enzymes: FabB, FabF, FabH) A->D B Malonyl-CoA C Malonyl-ACP B->C MAT C->D E β-Ketoacyl-ACP D->E F Reduction E->F KR G β-Hydroxyacyl-ACP F->G H Dehydration G->H DH I Enoyl-ACP H->I J Reduction I->J ER K Acyl-ACP (Cₙ₊₂) J->K K->D New Elongation Cycle Inhibitor Thiolactomycin Inhibitor->D Inhibits

Caption: Inhibition of KAS enzymes by Thiolactomycin.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. Its straightforward synthesis via the Reformatsky reaction and its utility as a precursor to biologically active scaffolds like tetronic acids make it a compound of considerable interest to researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity is crucial for leveraging its potential in the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to α-Hydroxy Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

α-Hydroxy esters are a pivotal class of organic molecules, distinguished by the presence of a hydroxyl group on the carbon atom adjacent to the ester functionality. This unique structural motif imparts a versatile reactivity profile, establishing them as crucial intermediates and chiral building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of α-hydroxy esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental design, and present detailed protocols for their preparation and manipulation.

Introduction: The Strategic Importance of the α-Hydroxy Ester Motif

The α-hydroxy ester moiety is more than a simple bifunctional molecule; it is a strategic linchpin in synthetic design. The adjacent hydroxyl and ester groups create a unique electronic and steric environment, enabling a diverse range of chemical transformations. The hydroxyl group can act as a nucleophile, an activating group, or a directing group for stereoselective reactions, while the ester provides a handle for further functionalization, such as hydrolysis to the corresponding α-hydroxy acid, reduction to a 1,2-diol, or amidation.

From a drug development perspective, the α-hydroxy acid core is a prevalent feature in numerous biologically active compounds. Furthermore, enantiomerically pure α-hydroxy esters are invaluable chiral synthons, allowing for the construction of stereochemically complex drug candidates with high precision.[1] Their utility also extends to materials science, where they serve as monomers for biodegradable polymers like polylactic acid (PLA).[2][3]

Foundational Synthetic Methodologies

The effective synthesis of α-hydroxy esters is paramount to their application. Several robust methods have been developed, each with its own set of advantages and mechanistic nuances. The choice of method is often dictated by the desired substitution pattern, stereochemical requirements, and the scale of the reaction.

From Aldehydes and Ketones: The Cyanohydrin Pathway

A classic and highly effective route to α-hydroxy esters begins with the formation of a cyanohydrin from an aldehyde or ketone. This nucleophilic addition of a cyanide anion to the carbonyl carbon creates a new carbon-carbon bond and installs the requisite hydroxyl and nitrile functionalities.[4][5][6]

Mechanism & Causality: The reaction is typically performed using hydrogen cyanide (HCN) or, more safely, a cyanide salt like sodium or potassium cyanide with an acid source.[5][6] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated to yield the cyanohydrin.[4][5] Subsequent acid-catalyzed hydrolysis of the nitrile group proceeds through a series of steps involving protonation of the nitrile nitrogen, nucleophilic attack by water, and tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid, yielding the α-hydroxy acid.[7][8] Esterification can then be carried out as a final step.

Protocol Trustworthiness: This self-validating system ensures the direct conversion of a carbonyl compound to the α-hydroxy acid precursor. The initial cyanohydrin formation is often reversible, but the subsequent hydrolysis drives the reaction to completion.

Experimental Protocol: Synthesis of Ethyl Mandelate from Benzaldehyde via Cyanohydrin Formation and Hydrolysis

  • Cyanohydrin Formation: In a well-ventilated fume hood, to a stirred solution of benzaldehyde (10.6 g, 100 mmol) in ethanol (50 mL) at 0 °C, a solution of sodium cyanide (4.9 g, 100 mmol) in water (20 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Acid Hydrolysis & Esterification: The reaction mixture is cooled to 0 °C and concentrated hydrochloric acid is slowly added until the pH is approximately 1. The mixture is then heated to reflux for 4 hours. After cooling to room temperature, ethanol (50 mL) is added, and the mixture is refluxed for another 6 hours with a catalytic amount of sulfuric acid.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford ethyl mandelate.

Oxidation of Ester Enolates

A more direct approach involves the α-hydroxylation of an ester. This is typically achieved by generating the ester enolate with a strong base, followed by trapping with an electrophilic oxygen source.[9]

Mechanism & Causality: The choice of base is critical. To ensure complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed.[10] This prevents side reactions like Claisen condensation. The resulting enolate is a potent nucleophile that readily attacks the electrophilic oxygen of an oxidant. Common oxidants include molecular oxygen, molybdenum peroxide complexes (MoOPH), and N-sulfonyloxaziridines, such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine).[9] The reaction with Davis' reagent proceeds via an SN2 attack of the enolate on the oxaziridine oxygen atom.[9]

Protocol Trustworthiness: The success of this method hinges on the efficient generation of the enolate and the prevention of side reactions. The use of a strong, hindered base at low temperatures is a self-validating strategy to achieve this.

Experimental Protocol: α-Hydroxylation of Ethyl Phenylacetate using LDA and Davis' Reagent

  • Enolate Formation: A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. A solution of ethyl phenylacetate (1.0 eq) in anhydrous THF is then added slowly, and the mixture is stirred for 1 hour at -78 °C.

  • Oxidation: A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2 hours at this temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Asymmetric Synthesis: Accessing Enantiopure α-Hydroxy Esters

The biological activity of many compounds is highly dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of α-hydroxy esters is of paramount importance.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[11][12] When applied to α,β-unsaturated esters, this reaction provides a direct route to enantiomerically enriched α,β-dihydroxy esters, which can be further manipulated to yield the desired α-hydroxy esters.[13]

Mechanism & Causality: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[11][12] The chiral ligand complexes with the osmium tetroxide, creating a chiral environment that directs the facial selectivity of the dihydroxylation. The choice of ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the diol is formed.[12] The resulting α,β-dihydroxy ester can then be selectively deoxygenated at the β-position to furnish the α-hydroxy ester.[13]

Protocol Trustworthiness: The commercially available AD-mix-α and AD-mix-β reagents, which contain the catalyst, ligand, and co-oxidant, provide a highly reliable and reproducible system for achieving high enantioselectivities.[11][12]

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

G cluster_0 Reaction Setup cluster_1 Dihydroxylation cluster_2 Purification & Product start α,β-Unsaturated Ester reaction Stir at 0 °C to RT start->reaction ad_mix AD-mix-β (or α) ad_mix->reaction solvent t-BuOH/H₂O solvent->reaction workup Aqueous Workup & Extraction reaction->workup Quench with Na₂SO₃ purify Column Chromatography workup->purify product Enantiopure α,β-Dihydroxy Ester purify->product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[1] Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the enantioselective α-hydroxylation of carbonyl compounds.[14][15]

Mechanism & Causality: For example, the L-proline-catalyzed cross-aldol reaction between a ketone and an α-keto phosphonate can produce tertiary α-hydroxy phosphonates with high enantiomeric purity.[14][15] The proposed mechanism involves the formation of an enamine intermediate from the ketone and proline, which then attacks the α-keto phosphonate in a stereocontrolled manner.

Data Presentation: Comparison of Synthetic Methods

MethodStarting MaterialKey ReagentsStereocontrolAdvantagesLimitations
Cyanohydrin Pathway Aldehyde/KetoneNaCN, HClRacemic (unless chiral catalyst used)Inexpensive, reliableUse of toxic cyanide, multi-step
Enolate Oxidation EsterLDA, Davis' ReagentRacemic (unless chiral base/auxiliary)Direct, good for hindered substratesRequires strong base, low temp.
Sharpless AD α,β-Unsaturated EsterOsO₄, Chiral LigandExcellentHigh ee, predictableUse of toxic/expensive OsO₄
Organocatalysis Aldehyde/KetoneChiral CatalystGood to ExcellentMetal-free, mild conditionsSubstrate scope can be limited

Applications in Drug Development and Materials Science

The versatility of α-hydroxy esters makes them indispensable in several scientific domains.

Chiral Building Blocks in Pharmaceutical Synthesis

Enantiomerically pure α-hydroxy esters are crucial starting materials for the synthesis of a wide range of pharmaceuticals. For example, they are key intermediates in the synthesis of α-amino acids, which are the building blocks of peptides and proteins.[16] They are also found in the structure of various drugs, including the ACE inhibitor Benazepril.[16]

Logical Relationship: From α-Hydroxy Ester to α-Amino Acid

Caption: Synthetic route from α-hydroxy esters to α-amino acids.

Monomers for Biodegradable Polymers

α-Hydroxy acids, derived from the hydrolysis of α-hydroxy esters, are the monomers for an important class of biodegradable polymers known as poly(α-hydroxy acids). The most prominent example is polylactic acid (PLA), which is synthesized from lactic acid.[2] PLA is a biocompatible and biodegradable thermoplastic polyester with a wide range of applications, from packaging materials to medical implants like sutures and stents.[2][17][18][19] The properties of PLA can be tuned by controlling the stereochemistry of the lactic acid monomer.[20]

The polymerization is often carried out through the ring-opening polymerization of the cyclic diester of the α-hydroxy acid (e.g., lactide from lactic acid).[21][22][23]

Conclusion and Future Outlook

α-Hydroxy esters represent a cornerstone of modern organic synthesis. The continued development of novel, efficient, and stereoselective methods for their synthesis will undoubtedly open up new avenues in drug discovery and materials science. The shift towards more sustainable and environmentally friendly catalytic systems, such as organocatalysis and biocatalysis, is a promising trend that will likely dominate future research in this area. As our understanding of the intricate reactivity of these molecules deepens, so too will our ability to harness their potential for the creation of innovative solutions to complex scientific challenges.

References

The Pivotal Role of Ethyl 1-hydroxycyclohexanecarboxylate in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a range of commercially significant organic compounds. Its unique structural features, combining a hydroxyl group and an ester on a cyclohexane ring, provide a reactive platform for the construction of complex molecular architectures. This technical guide delves into the synthesis, properties, and key applications of this compound, with a particular focus on its role in the development of agrochemicals and pharmaceuticals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 1127-01-1[1]
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Appearance Colorless to light yellow solid-liquid mixture[3]
Boiling Point 228 °C[3]
Density 1.104 g/cm³[3]
Refractive Index 1.4532[3]
Flash Point 86 °C[3]
pKa 13.28 ± 0.20 (Predicted)[3]
XLogP3 1.4[2]
Topological Polar Surface Area 46.5 Ų[2]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Data and InterpretationReference
¹H NMR The proton NMR spectrum provides characteristic signals for the ethyl group (triplet and quartet), the cyclohexyl protons, and a singlet for the hydroxyl proton.[4]
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the cyclohexane ring.[4]
IR Spectroscopy The infrared spectrum exhibits a broad absorption band for the O-H stretch of the hydroxyl group and a strong absorption for the C=O stretch of the ester.[5]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[5]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Reformatsky reaction , which involves the reaction of cyclohexanone with an α-haloester in the presence of zinc metal.[6] An alternative method is the Fischer esterification of 1-hydroxycyclohexanecarboxylic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from a documented synthesis of this compound.[4]

Materials:

  • 1-Hydroxycyclohexanecarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Benzene (or Toluene as a safer alternative)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-hydroxycyclohexanecarboxylic acid (14.4 g, 0.1 mol) and ethanol (8.5 mL, 0.145 mol) in benzene (30 mL), add a catalytic amount of concentrated sulfuric acid (0.3 mL).

  • Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL).

  • Wash the ethereal solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: High yields are typically reported for this reaction.

G cluster_synthesis Synthesis of this compound reagents 1-Hydroxycyclohexanecarboxylic Acid + Ethanol (H₂SO₄ catalyst) reflux Reflux with Dean-Stark Trap reagents->reflux Esterification workup Workup (Solvent removal, ether extraction, washing) reflux->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product

Caption: Fischer Esterification Workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical industries.

Synthesis of Acaricides: The Case of Spirodiclofen

A prominent application of this compound is its role as a key precursor in the synthesis of the acaricide Spirodiclofen .[5] Spirodiclofen is a non-systemic insecticide/acaricide that is effective against a wide range of mites.[7]

The synthesis involves the acylation of the hydroxyl group of this compound with 2-(2,4-dichlorophenyl)acetyl chloride, followed by an intramolecular Dieckmann condensation.[2][5]

This protocol outlines the initial acylation step in the synthesis of Spirodiclofen.[2]

Materials:

  • This compound

  • 2-(2,4-Dichlorophenyl)acetyl chloride

  • Triethylamine

  • Absolute methylene dichloride

  • Aqueous citric acid solution

  • Aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (0.1 mol) in absolute methylene dichloride (200 mL).

  • Add triethylamine (0.12 mol) to the solution.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Add a solution of 2-(2,4-dichlorophenyl)acetyl chloride (0.1 mol) in absolute methylene dichloride (50 mL) dropwise to the cooled mixture.

  • Stir the reaction mixture for 16 hours at room temperature.

  • Wash the reaction mixture with aqueous citric acid solution and then with aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the acylated intermediate.

G cluster_spirodiclofen Synthesis of Spirodiclofen Precursor start This compound acylation Acylation start->acylation reagent 2-(2,4-Dichlorophenyl)acetyl chloride (Triethylamine) reagent->acylation intermediate Acylated Intermediate acylation->intermediate dieckmann Intramolecular Dieckmann Condensation intermediate->dieckmann spirodiclofen Spirodiclofen dieckmann->spirodiclofen

Caption: Synthetic pathway to Spirodiclofen from this compound.

Intermediate in Pharmaceutical Synthesis

This compound has emerged as a valuable building block in the synthesis of novel pharmaceutical agents. Its ability to introduce a substituted cyclohexyl moiety is particularly useful in drug design, as this group can enhance the lipophilicity and metabolic stability of a drug molecule.[1]

A notable example is its use in the synthesis of Fatty Acid Binding Protein (FABP) inhibitors . FABPs are a family of intracellular proteins involved in the transport of fatty acids, and their inhibition is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

The following is a representative procedure for the use of this compound in the synthesis of a triazolopyrimidinone-based FABP inhibitor, as described in a patent.

Materials:

  • A triazolopyrimidinone core (e.g., compound 53-1 in the patent)

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a microwave vial, combine the triazolopyrimidinone core (0.1 mmol), this compound (0.15 mmol), and sodium hydride (0.4 mmol).

  • Add DMA to the mixture.

  • Stir the reaction mixture in a microwave reactor at 180 °C for 15 minutes.

  • After cooling, filter the reaction mixture.

  • Purify the filtrate by reverse-phase HPLC to isolate the desired product.

G cluster_fabp Synthesis of a FABP Inhibitor core Triazolopyrimidinone Core reaction Microwave-assisted SNAr Reaction (NaH, DMA) core->reaction ehc This compound ehc->reaction purification Purification (Reverse-phase HPLC) reaction->purification fabp_inhibitor FABP Inhibitor purification->fabp_inhibitor

Caption: Role of this compound in FABP inhibitor synthesis.

Safety and Handling

This compound is classified as harmful to aquatic life with long-lasting effects.[2] Appropriate precautions should be taken to avoid its release into the environment. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, bridging the gap between simple starting materials and complex, high-value molecules. Its utility in the production of the acaricide Spirodiclofen and its emerging role in the synthesis of novel pharmaceuticals underscore its significance. The synthetic protocols and data presented in this guide provide a foundation for researchers and drug development professionals to leverage the full potential of this versatile chemical building block.

References

An In-depth Technical Guide to Ethyl 1-hydroxycyclohexanecarboxylate (C9H16O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-hydroxycyclohexanecarboxylate is a cyclic β-hydroxy ester with the molecular formula C9H16O3. This document provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a particular focus on its role as a chemical intermediate. While direct applications in drug development are not extensively documented, its utility in the synthesis of biologically active molecules, such as acaricides, makes it a compound of interest for medicinal chemists and researchers in agrochemical development. This guide summarizes key quantitative data, details common synthetic protocols, and provides visualizations of the synthetic workflow.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or solid-liquid mixture at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS Number 1127-01-1
IUPAC Name ethyl 1-hydroxycyclohexane-1-carboxylate
Boiling Point 228 °C
Density 1.104 g/cm³
Flash Point 86 °C
Refractive Index 1.4532
XLogP3-AA 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 172.109944368 Da
Appearance Colorless to light yellow Solid-liquid mixture

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet for the CH₃ and a quartet for the OCH₂), multiple signals for the cyclohexyl ring protons, and a singlet for the hydroxyl proton. The chemical shifts of the cyclohexyl protons would be in the aliphatic region, and their multiplicity would depend on the conformational dynamics of the ring.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the quaternary carbon attached to the hydroxyl group, the carbons of the cyclohexyl ring, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3400 (broad)Stretching vibration
C-H (aliphatic)~2850-2950Stretching vibrations
C=O (ester)~1730Stretching vibration
C-O (ester)~1100-1200Stretching vibration
Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and water from the molecular ion.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the treatment of a carbonyl compound (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.

An alternative, related procedure involves the use of a pre-formed lithium enolate of ethyl acetate.

Experimental Protocol: Reformatsky Reaction

This protocol is a generalized procedure for the Reformatsky reaction and can be adapted for the synthesis of this compound.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or a mixture)

  • Iodine (for zinc activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the zinc dust. Add a crystal of iodine and gently heat the flask to activate the zinc (the purple color of iodine will disappear). Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add the anhydrous solvent to the flask containing the activated zinc.

  • Initiation: Add a small portion of the ethyl bromoacetate to the stirred zinc suspension. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.

  • Addition of Reactants: Once the reaction has initiated, add a solution of cyclohexanone and the remaining ethyl bromoacetate in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture and heat under reflux for an additional 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Cyclohexanone Cyclohexanone Reaction Reformatsky Reaction (Anhydrous Solvent, Reflux) Cyclohexanone->Reaction EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reaction Zinc Activated Zinc Zinc->Reaction Workup Aqueous Work-up (NH4Cl solution) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Applications in Research and Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of tetronic acid carboxylate derivatives. These derivatives have been shown to possess acaricidal (mite and tick killing) activity, making them relevant to the agrochemical and veterinary medicine sectors.

While there is a lack of direct evidence for the use of this compound as a pharmacophore in drug development, its structural motif as a β-hydroxy ester is present in various biologically active molecules. The hydroxyl and ester functionalities provide handles for further chemical modification, allowing for the generation of diverse molecular libraries for screening purposes.

The logical relationship for its primary application is outlined below:

Application_Logic A This compound B Chemical Synthesis A->B is a reagent in C Tetronic Acid Carboxylate Derivatives B->C to produce D Acaricidal Activity C->D exhibit E Agrochemical / Veterinary Applications D->E leading to

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate, a valuable α-hydroxy ester intermediate in organic synthesis. The described method utilizes the robust and reliable Reformatsky reaction, involving the condensation of cyclohexanone with ethyl bromoacetate in the presence of activated zinc. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction and Scientific Principle

This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its α-hydroxy ester moiety allows for a variety of subsequent transformations. The chosen synthetic route is the Reformatsky reaction, a classic organometallic reaction discovered by Sergey Nikolaevich Reformatsky.[1][2]

The primary advantage of the Reformatsky reaction lies in the moderate reactivity of the organozinc intermediate, also known as a Reformatsky enolate.[1][3] Unlike the more reactive Grignard or organolithium reagents, the organozinc reagent is prepared in situ and does not readily add to the ester group of the starting material or the product, preventing self-condensation and leading to cleaner reactions with higher yields.[1][3][4] The reaction is particularly effective for creating carbon-carbon bonds with carbonyl compounds, such as aldehydes and ketones, to produce β-hydroxy esters or, in this case, an α-hydroxy ester.[5]

Reaction Mechanism

The reaction proceeds through several distinct steps, which are crucial to understand for successful execution and troubleshooting.

  • Oxidative Addition: The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromoacetate. This step forms an organozinc reagent, specifically ethyl bromozincacetate.[1][3][6] This is the most critical step and often requires activation of the zinc surface.

  • Enolate Formation: The initially formed organozinc compound exists in equilibrium with its enolate form. In solution, these zinc enolates often form dimeric structures.[1][3][7]

  • Nucleophilic Addition: The carbonyl oxygen of cyclohexanone coordinates to the zinc atom, forming a six-membered, chair-like transition state.[1][6][7] This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the enolate.

  • Carbon-Carbon Bond Formation: A rearrangement within the transition state leads to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of the cyclohexanone.[1][3]

  • Acidic Workup: The resulting zinc alkoxide is then hydrolyzed during an acidic workup to yield the final product, this compound, along with soluble zinc(II) salts.[1][3]

The mechanism is visualized in the diagram below.

G cluster_0 Step 1: Oxidative Addition cluster_1 Step 2 & 3: Coordination & Nucleophilic Addition cluster_2 Step 4: C-C Bond Formation cluster_3 Step 5: Acidic Workup A Br-CH₂-COOEt + Zn⁰ B BrZn-CH₂-COOEt (Reformatsky Reagent) A->B Toluene/THF D Six-membered cyclic transition state B->D C Cyclohexanone C->D E Zinc Alkoxide Intermediate D->E F This compound (Final Product) E->F H₃O⁺

Figure 1: Reaction mechanism of the Reformatsky reaction.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
CyclohexanoneC₆H₁₀O98.144.91 g (5.17 mL)50.0Liq., bp 155 °C
Ethyl bromoacetateBrCH₂CO₂C₂H₅167.0210.02 g (6.72 mL)60.0Liq., bp 159 °C, Lachrymator
Zinc Dust (<10 µm)Zn65.384.25 g65.0Solid, Flammable
IodineI₂253.81~50 mg (a few crystals)~0.2Solid, Activator
Toluene, AnhydrousC₇H₈92.1475 mL-Solvent, bp 111 °C
Sulfuric Acid (10%)H₂SO₄98.08~50 mL-Workup
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Extraction Solvent
Saturated NaCl (Brine)NaCl58.44~50 mL-Washing
Anhydrous MgSO₄/Na₂SO₄--As needed-Drying Agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography (if needed)

Step-by-Step Procedure

The entire procedure should be conducted in a well-ventilated fume hood.

A. Zinc Activation and Reaction Setup

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is oven-dried to remove moisture.

  • Inert Atmosphere: Place the zinc dust (4.25 g) and a magnetic stir bar into the flask. Flush the system with dry nitrogen or argon for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Zinc Activation: Add a few crystals of iodine to the zinc dust. Add 10 mL of anhydrous toluene. Gently heat the mixture with stirring. The purple color of the iodine should fade as it reacts with the zinc surface, indicating activation. This step is crucial as it removes the passivating oxide layer from the zinc.[6]

  • Reagent Preparation: In the dropping funnel, prepare a solution of cyclohexanone (5.17 mL) and ethyl bromoacetate (6.72 mL) in 40 mL of anhydrous toluene.

B. The Reformatsky Reaction

  • Initiation: Add approximately 10% of the solution from the dropping funnel to the activated zinc suspension. The reaction mixture should become warm, and gentle reflux may be observed. If the reaction does not start, gentle heating may be required. A persistent exothermic reaction is the primary indicator of successful initiation.

  • Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway reaction. The total addition time should be around 30-45 minutes.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 90-100 °C using the heating mantle and maintain it at this temperature with vigorous stirring for 1 hour to ensure all starting materials have reacted.[6]

  • Cooling: After 1 hour, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool in an ice bath.

C. Workup and Purification

  • Quenching: Slowly and carefully add 50 mL of 10% sulfuric acid to the cooled reaction mixture with stirring. This step hydrolyzes the zinc alkoxide and dissolves the unreacted zinc metal.[8] Hydrogen gas may be evolved, so ensure adequate ventilation.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of diethyl ether, shake well, and allow the layers to separate. Collect the upper organic layer.

  • Further Extraction: Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. A typical yield is around 80-90%.[6]

Experimental Workflow Diagram

G start Start: Oven-Dried Glassware setup Assemble 3-Neck Flask Add Zinc Dust & Stir Bar start->setup flush Flush with N₂/Ar setup->flush activate Activate Zinc with I₂ in Toluene flush->activate prepare_reagents Prepare Cyclohexanone & EtBrA in Toluene in Dropping Funnel activate->prepare_reagents initiate Add 10% of Reagent Solution to Initiate Reaction prepare_reagents->initiate add Dropwise Addition of Remaining Reagents (Maintain Reflux) initiate->add reflux Heat at 90-100 °C for 1 hour add->reflux cool Cool to Room Temp, then Ice Bath reflux->cool quench Quench with 10% H₂SO₄ cool->quench extract Extract with Diethyl Ether (3x) quench->extract wash Wash Combined Organic Layers (H₂O, then Brine) extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify product Final Product: This compound purify->product

Figure 2: Overall experimental workflow for the synthesis.

Expected Results and Characterization

ParameterExpected Value
Product StateColorless to pale yellow oil
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol [9]
Expected Yield80-90%
Boiling Point110-112 °C at 15 mmHg
¹H NMR (CDCl₃)δ 4.20 (q, 2H, -OCH₂CH₃), 3.55 (s, 1H, -OH), 1.90-1.40 (m, 10H, cyclohexyl), 1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ 176.5 (C=O), 75.0 (C-OH), 61.0 (-OCH₂CH₃), 35.0 (cyclohexyl), 25.0 (cyclohexyl), 21.5 (cyclohexyl), 14.0 (-OCH₂CH₃)
IR (neat, cm⁻¹)3450 (br, O-H), 2940, 2860 (C-H), 1725 (s, C=O), 1180 (C-O)

Note: Spectroscopic data are predicted values based on the structure and may vary slightly based on solvent and instrument.

Safety Precautions and Waste Disposal

4.1. Reagent Hazards

  • Ethyl Bromoacetate: Highly toxic, corrosive, and a potent lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes. Handle only in a chemical fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

  • Zinc Dust: Finely divided zinc dust is flammable and can ignite spontaneously in air, especially when moist.[10][11] Keep away from heat, sparks, and open flames. Store under an inert atmosphere and avoid contact with water or acids, which will produce flammable hydrogen gas.[11][12]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin.

  • Cyclohexanone: Combustible liquid and harmful if inhaled.

4.2. Personal Protective Equipment (PPE)

  • Flame-resistant lab coat.

  • Chemical safety goggles or a face shield.

  • Nitrile gloves (check for compatibility and breakthrough times).

  • Work should be exclusively performed inside a certified chemical fume hood.[13]

4.3. Waste Disposal

  • Organic Waste: All organic solvents and residues should be collected in a designated halogenated or non-halogenated organic waste container as appropriate.

  • Aqueous Waste: The acidic aqueous layer after extraction should be neutralized before disposal in the designated aqueous waste container.

  • Solid Waste: Unreacted zinc and zinc salts should be treated as hazardous waste and disposed of according to institutional guidelines. Do not mix with combustible materials.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction fails to initiate.Inactive zinc surface (oxide layer).Ensure zinc is freshly activated. A small amount of a pre-formed Reformatsky reagent from a previous batch can be used to initiate the reaction. Ensure the system is completely dry.
Moisture in the system.Oven-dry all glassware and use anhydrous solvents.
Low product yield.Incomplete reaction.Extend the reflux time or ensure the temperature is adequate.
Poor extraction efficiency.Perform additional extractions of the aqueous layer.
Product loss during workup/purification.Handle carefully during transfers. Optimize purification conditions.
Formation of side products.Reaction temperature too high.Maintain controlled addition and gentle reflux to avoid side reactions like elimination.

Conclusion

The Reformatsky reaction offers an efficient and high-yielding pathway for the synthesis of this compound from cyclohexanone. By carefully activating the zinc and controlling the reaction conditions, this protocol can be reliably executed to produce the target α-hydroxy ester. Adherence to the detailed safety procedures is paramount due to the hazardous nature of the reagents involved. This application note serves as a robust guide for researchers requiring this versatile chemical intermediate.

References

Application Notes and Protocols: Laboratory Preparation of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Ethyl 1-hydroxycyclohexanecarboxylate. The primary method described is the Reformatsky reaction, a reliable approach for the formation of β-hydroxy esters.[1][2][3][4][5] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrance components.[6][7][8] The protocol includes a comprehensive list of materials, a step-by-step procedure, and methods for purification and characterization of the final product. Additionally, quantitative data is summarized, and a visual representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a key building block in organic synthesis.[6] Its structure, featuring a hydroxyl group and an ester on a cyclohexane ring, allows for a variety of subsequent chemical transformations. The laboratory preparation of this compound is often achieved through the Reformatsky reaction, which involves the reaction of an α-haloester with a ketone in the presence of activated zinc metal.[2][3][4] This method is advantageous due to its relatively mild reaction conditions and good yields. Alternative methods include the condensation of ethyl acetate with cyclohexanone using a strong base.[9] This document will focus on the well-established Reformatsky reaction for the synthesis of this compound from cyclohexanone and ethyl bromoacetate.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
CyclohexanoneC₆H₁₀O98.14155.60.947
Ethyl BromoacetateC₄H₇BrO₂167.001591.505
Zinc (dust)Zn65.389077.14
Diethyl Ether(C₂H₅)₂O74.1234.60.713
This compoundC₉H₁₆O₃172.222281.104

Table 2: Summary of Reaction Parameters and Expected Yield

ParameterValueReference
Reaction TypeReformatsky Reaction[1][2][3][4]
ReactantsCyclohexanone, Ethyl Bromoacetate, Zinc[9]
SolventDiethyl Ether, Benzene (optional)
Reaction Time2-3 hours
Work-upAcidic (e.g., dilute H₂SO₄)
PurificationDistillation under reduced pressure
Expected Yield56-71%[9]

Experimental Protocol

Materials and Equipment
  • Reagents: Cyclohexanone, Ethyl bromoacetate, Zinc dust (activated), Diethyl ether (anhydrous), Benzene (anhydrous, optional), Dilute Sulfuric Acid, Saturated Sodium Bicarbonate solution, Saturated Sodium Chloride solution (brine), Anhydrous Magnesium Sulfate.

  • Equipment: Three-necked round-bottom flask, Reflux condenser, Dropping funnel, Magnetic stirrer with heating mantle, Separatory funnel, Rotary evaporator, Distillation apparatus for vacuum distillation.

Procedure
  • Activation of Zinc: In a dry three-necked flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust. The zinc should be activated prior to use, which can be achieved by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the activated zinc dust and a small crystal of iodine (to initiate the reaction) to the reaction flask. Add anhydrous diethyl ether to cover the zinc.

  • Initiation of Reaction: A mixture of cyclohexanone and ethyl bromoacetate is prepared in a dropping funnel. A small amount of this mixture is added to the flask. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a grayish, turbid solution indicates the start of the reaction.

  • Addition of Reactants: The remaining mixture of cyclohexanone and ethyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute sulfuric acid. This step hydrolyzes the organozinc intermediate and dissolves the unreacted zinc.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_zinc Activate Zinc Dust setup Set up Reaction Flask (Zinc, Iodine, Ether) prep_zinc->setup prep_reagents Prepare Cyclohexanone & Ethyl Bromoacetate Mixture initiation Initiate Reaction (Add small amount of mixture, heat) prep_reagents->initiation setup->initiation addition Dropwise Addition of Reactants initiation->addition reflux Reflux for 30-60 min addition->reflux hydrolysis Hydrolyze with dilute H₂SO₄ reflux->hydrolysis extraction Extract with Diethyl Ether hydrolysis->extraction washing Wash Organic Layer extraction->washing drying Dry with MgSO₄ washing->drying evaporation Remove Solvent (Rotary Evaporator) drying->evaporation purification Purify by Vacuum Distillation evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation cyclohexanone Cyclohexanone addition_step Nucleophilic Addition to Carbonyl cyclohexanone->addition_step ethyl_bromoacetate Ethyl Bromoacetate organozinc Organozinc Reagent (Reformatsky Enolate) ethyl_bromoacetate->organozinc + Zn zinc Zinc (Zn) organozinc->addition_step intermediate_complex Zinc Alkoxide Intermediate addition_step->intermediate_complex hydrolysis Acidic Work-up (H₃O⁺) intermediate_complex->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Reformatsky reaction.

References

Application Notes and Protocols: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 1-hydroxycyclohexanecarboxylate, a valuable intermediate in the synthesis of various organic compounds. The primary method described is the Reformatsky reaction, a well-established organozinc-mediated reaction that offers a reliable route to β-hydroxy esters. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in organic synthesis, finding applications in the preparation of pharmaceuticals and other specialty chemicals. The Reformatsky reaction provides an efficient method for its synthesis by reacting cyclohexanone with ethyl bromoacetate in the presence of activated zinc. This reaction forms a zinc enolate intermediate which then adds to the carbonyl group of the cyclohexanone, yielding the desired β-hydroxy ester after an acidic workup.

Reaction Scheme

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the Reformatsky reaction.

Table 1: Reactant Stoichiometry and Physical Properties

ReactantMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsVolume/MassDensity (g/mL)
CyclohexanoneC₆H₁₀O98.145.611.00.55 g (0.58 mL)0.948
Ethyl BromoacetateC₄H₇BrO₂167.0011.222.01.87 g (1.25 mL)1.50
Zinc (dust)Zn65.3828.055.01.83 g7.14
IodineI₂253.810.560.10.14 g4.93
TolueneC₇H₈92.14--60 mL0.867

Table 2: Reaction Conditions and Product Characterization

ParameterValue
Reaction Temperature90 °C
Reaction Time30 minutes
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₆O₃
Molar Mass ( g/mol )172.22
Theoretical Yield0.97 g
Actual Yield0.83 g (86%)[1]
AppearanceColorless to light yellow liquid
Boiling Point228 °C
Density1.104 g/mL

Experimental Protocol

This protocol is adapted from a general procedure for the Reformatsky reaction.[1]

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Iodine

  • Toluene, anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq). Add 50 mL of anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring for 5 minutes. The disappearance of the purple iodine color indicates the activation of zinc.

  • Cool the mixture to room temperature.

  • Reaction Initiation: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq).

  • In a separate vial, dissolve cyclohexanone (1.0 eq) in 10 mL of anhydrous toluene.

  • Add the cyclohexanone solution dropwise to the zinc and ethyl bromoacetate suspension.

  • Reaction: Heat the resulting mixture to 90 °C and stir for 30 minutes.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Filter the suspension through a pad of Celite to remove unreacted zinc.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with MTBE (3 x 30 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Activate Zinc with Iodine in Toluene C Add Ethyl Bromoacetate to Activated Zinc A->C B Prepare Cyclohexanone Solution in Toluene D Add Cyclohexanone Solution B->D C->D E Heat at 90°C for 30 min D->E F Quench with Water E->F G Filter to Remove Zinc F->G H Extract with MTBE G->H I Wash with Water and Brine H->I J Dry with Na2SO4 I->J K Concentrate under Reduced Pressure J->K L Purify by Column Chromatography K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of Ethyl 1-hydroxycyclohexanecarboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile bifunctional molecule that holds significant potential as a scaffold and building block in medicinal chemistry. Its structure, featuring a cyclohexane ring functionalized with both a hydroxyl group and an ethyl ester at the same carbon, provides a unique starting point for the synthesis of a diverse range of complex molecules, including spirocyclic and heterocyclic compounds. These structural motifs are of high interest in drug discovery due to their three-dimensional nature, which can lead to improved target affinity and selectivity. While direct applications in marketed drugs are not extensively documented, its utility is evident in the synthesis of bioactive molecules and as a precursor for valuable pharmaceutical intermediates.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with detailed protocols for its use in the synthesis of key structural motifs.

Core Applications in Medicinal Chemistry

The primary applications of this compound in a medicinal chemistry context can be categorized as follows:

  • Synthesis of Spiro-Heterocyclic Scaffolds: The quaternary carbon atom bearing the hydroxyl and ester groups is an ideal anchor point for the construction of spirocyclic systems. Spiro-heterocycles are prevalent in many biologically active compounds and approved drugs, offering conformational rigidity and novel chemical space for drug design.

  • Precursor to Bioactive Tetronic Acid Derivatives: this compound serves as a key reagent in the synthesis of tetronic acid carboxylate derivatives.[1] While initial reports focused on their acaricidal activity, tetronic acid and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticoagulant properties, making them attractive targets for medicinal chemists.

  • Formation of Substituted Cyclohexane Analogs: The cyclohexane ring can be further functionalized or used as a core structure for the synthesis of analogs of known therapeutic agents. The hydroxyl and ester groups provide handles for a variety of chemical transformations.

Data Presentation: Synthetic Yields of Key Intermediates

The following table summarizes representative yields for key synthetic transformations starting from this compound, based on analogous reactions reported in the literature.

Starting MaterialReaction TypeProductReagentsYield (%)Reference
This compoundSpiro-oxazolidinone formationEthyl 1-(2-oxooxazolidin-5-yl)cyclohexane-1-carboxylateUrea, NaH65-75 (estimated)Analogous reaction
This compoundTetronic acid synthesis3-(Cyclohexylidene)-4-hydroxyfuran-2(5H)-oneDiethyl carbonate, NaH50-60 (estimated)General tetronic acid synthesis
This compoundDehydrationEthyl cyclohex-1-ene-1-carboxylateH₂SO₄, heat80-90Standard dehydration
This compoundAmidation1-Hydroxy-N-substituted-cyclohexanecarboxamideAmine, heat70-85Standard amidation

Experimental Protocols

Protocol 1: Synthesis of a Spiro-oxazolidinone Derivative

This protocol describes a general procedure for the synthesis of a spiro-oxazolidinone, a common scaffold in medicinal chemistry, from this compound.

Materials:

  • This compound

  • Urea

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1 equivalent) and urea (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of this compound and urea to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-oxazolidinone derivative.

Protocol 2: Synthesis of a Tetronic Acid Derivative

This protocol outlines the synthesis of a tetronic acid derivative, a class of compounds with diverse biological activities.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Anhydrous Ethanol (for quenching)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a suspension of sodium hydride (2.2 equivalents) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Heat the suspension to reflux.

  • In a separate addition funnel, prepare a solution of this compound (1 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene.

  • Add the solution dropwise to the refluxing suspension of sodium hydride.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • Carefully quench the reaction by the slow addition of anhydrous ethanol, followed by the addition of 1M HCl until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the tetronic acid derivative.

Visualizations

Logical Relationship of this compound in Synthesis

logical_relationship start This compound spiro Spiro-Heterocyclic Scaffolds start->spiro Cyclization Reactions tetronic Tetronic Acid Derivatives start->tetronic Condensation & Cyclization cyclohexane Substituted Cyclohexane Analogs start->cyclohexane Functional Group Interconversion bioactive Bioactive Molecules / Drug Candidates spiro->bioactive tetronic->bioactive cyclohexane->bioactive

Caption: Synthetic pathways from this compound.

Experimental Workflow for Spiro-oxazolidinone Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start_mat This compound Urea mixing Combine reactants at 0°C start_mat->mixing reagents NaH in DMF reagents->mixing heating Heat to 80-90°C mixing->heating quench Quench with aq. NH4Cl heating->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Purified Spiro-oxazolidinone purify->product

Caption: Workflow for spiro-oxazolidinone synthesis.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a spiro-heterocyclic compound derived from this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Spiro-heterocyclic Inhibitor inhibitor->raf

Caption: Inhibition of the Raf kinase by a hypothetical derivative.

Conclusion

This compound is a promising and versatile starting material for the synthesis of complex molecular architectures of interest in medicinal chemistry. Its ability to serve as a scaffold for spiro-heterocycles and as a precursor to bioactive tetronic acids highlights its potential in the development of novel therapeutic agents. The protocols provided herein offer a foundation for the exploration of its synthetic utility. Further research into the biological activities of its derivatives is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols: Ethyl 1-hydroxycyclohexanecarboxylate as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 1-hydroxycyclohexanecarboxylate as a versatile intermediate in the synthesis of valuable fragrance compounds. While the material itself possesses a faint odor, its true potential in the fragrance industry is realized through its conversion into potent and commercially significant saturated and unsaturated esters. This document outlines the synthetic pathways, experimental protocols, and sensory data of the resulting fragrance ingredients.

Overview of Synthetic Pathways

This compound serves as a key precursor to two classes of fragrance esters: saturated and unsaturated cyclohexyl esters. The primary synthetic transformations are:

  • Dehydration: The elimination of water from this compound yields Ethyl cyclohex-1-enecarboxylate, an unsaturated ester with fruity and sweet aromatic profiles.

  • Reduction (Hydrogenation): The removal of the hydroxyl group through catalytic hydrogenation leads to the formation of Ethyl cyclohexanecarboxylate, a well-established fragrance ingredient with a powerful fruity, sweet, and wine-like aroma.

These pathways allow for the creation of diverse scent profiles from a single, readily available intermediate.

Quantitative Data of Key Compounds

The following table summarizes the key physical and sensory properties of this compound and its principal fragrance derivatives.

CompoundStructureMolecular FormulaCAS NumberMolecular Weight ( g/mol )Odor ProfileOdor Threshold (in water)
This compoundC9H16O31127-01-1172.22FaintNot available
Ethyl cyclohex-1-enecarboxylateC9H14O261763-71-3154.21Fruity, SweetNot available
Ethyl cyclohexanecarboxylateC9H16O23289-28-9156.22Fruity, Sweet, Apple, Pineapple, Cheesy, Winey[1][2][3]0.001 ppb[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of fragrance esters from this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of the starting intermediate.

Reaction: Reformatsky Reaction

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Zinc dust

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place zinc dust (1.2 eq).

  • Add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in a 1:1 mixture of anhydrous diethyl ether and anhydrous benzene to the dropping funnel.

  • Add a small portion of the solution to the zinc dust to initiate the reaction. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation.

Dehydration to Ethyl cyclohex-1-enecarboxylate

This protocol is adapted from the dehydration of a similar substrate, cyclohexanol-1-ethylcarboxylate, using thionyl chloride[4].

Reaction: Dehydration using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of thionyl chloride (1.2 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of thionyl chloride, slowly add pyridine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into ice-water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Ethyl cyclohex-1-enecarboxylate by vacuum distillation.

Reduction to Ethyl cyclohexanecarboxylate

This protocol describes a general procedure for the catalytic hydrogenation of the hydroxyl group.

Reaction: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl cyclohexanecarboxylate.

  • If necessary, the product can be further purified by vacuum distillation.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathways from this compound to the target fragrance esters.

Synthesis_Workflow start This compound unsaturated Ethyl cyclohex-1-enecarboxylate (Fruity, Sweet) start->unsaturated Dehydration (e.g., SOCl₂, Pyridine) saturated Ethyl cyclohexanecarboxylate (Fruity, Sweet, Apple, Pineapple) start->saturated Reduction (e.g., H₂, Pd/C)

Caption: Synthetic routes from the intermediate to fragrance esters.

Sensory Evaluation Workflow

This diagram outlines the typical workflow for the sensory analysis of the synthesized fragrance compounds.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Panel Evaluation cluster_data Data Analysis p1 Synthesized Ester p2 Dilution in Odorless Solvent (e.g., Ethanol, DEP) p1->p2 e1 Olfactory Strip Presentation p2->e1 e2 Odor Profile Description (e.g., fruity, sweet, floral) e1->e2 e3 Odor Intensity Rating e2->e3 d1 Collection of Descriptors e3->d1 d2 Statistical Analysis d1->d2 d3 Odor Profile Characterization d2->d3

Caption: Workflow for the sensory evaluation of fragrance compounds.

References

Application Notes and Protocols: Reactions of Ethyl 1-hydroxycyclohexanecarboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclohexanecarboxylate is a versatile bifunctional molecule incorporating a tertiary alcohol and an ester functional group. This unique structure allows for a variety of nucleophilic substitution reactions at the hydroxyl group, providing access to a diverse range of 1-substituted cyclohexanecarboxylate derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on two primary methodologies: the Williamson ether synthesis for O-alkylation and the Mitsunobu reaction for the introduction of a broader range of nucleophiles.

Key Reactions and Data Summary

The hydroxyl group of this compound can be substituted by various nucleophiles through two main synthetic strategies. O-alkylation is typically achieved via the Williamson ether synthesis, while the Mitsunobu reaction allows for the introduction of a wider array of nucleophiles, including carboxylates and nitrogen-based nucleophiles.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the formation of ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base, typically sodium hydride (NaH), to form an alkoxide nucleophile. This alkoxide then displaces a halide from an alkyl halide to form the ether.

Table 1: O-Alkylation of this compound via Williamson Ether Synthesis

Alkyl Halide (R-X)ProductReaction ConditionsTypical Yield (%)
Methyl Iodide (CH₃I)Ethyl 1-methoxycyclohexanecarboxylateNaH, DMF, 0 °C to rt85-95%
Ethyl Iodide (CH₃CH₂I)Ethyl 1-ethoxycyclohexanecarboxylateNaH, DMF, 0 °C to rt80-90%
Benzyl Bromide (BnBr)Ethyl 1-(benzyloxy)cyclohexanecarboxylateNaH, DMF, 0 °C to rt90-98%

Note: The yields presented are typical for Williamson ether synthesis with tertiary alcohols and may vary based on specific experimental conditions and purification methods.

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into esters, ethers, azides, and other derivatives using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2] This reaction is particularly useful for inverting the stereochemistry of a chiral alcohol. For the tertiary alcohol in this compound, the reaction proceeds with substitution. The nucleophile employed should generally have a pKa of less than 15.[1]

Table 2: Nucleophilic Substitution of this compound via Mitsunobu Reaction

NucleophileProductReaction ConditionsTypical Yield (%)
p-Nitrobenzoic AcidEthyl 1-(4-nitrobenzoyloxy)cyclohexanecarboxylatePPh₃, DEAD, THF, 0 °C to rt80-90%
PhthalimideEthyl 1-phthalimidocyclohexanecarboxylatePPh₃, DEAD, THF, 0 °C to rt70-85%
Hydrazoic Acid (from DPPA)Ethyl 1-azidocyclohexanecarboxylatePPh₃, DEAD, Diphenylphosphoryl azide (DPPA), Toluene, rt75-90%

Note: The yields are representative for Mitsunobu reactions and can be influenced by the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: O-Alkylation of this compound with Benzyl Bromide (Williamson Ether Synthesis)

This protocol describes the synthesis of ethyl 1-(benzyloxy)cyclohexanecarboxylate.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (5 mL per mmol of the alcohol) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF (2 mL per mmol) to the stirred suspension of NaH.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(benzyloxy)cyclohexanecarboxylate.

Protocol 2: Esterification of this compound with p-Nitrobenzoic Acid (Mitsunobu Reaction)

This protocol describes the synthesis of ethyl 1-(4-nitrobenzoyloxy)cyclohexanecarboxylate.

Materials:

  • This compound

  • p-Nitrobenzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per mmol of the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF (2 mL per mmol) dropwise to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-(4-nitrobenzoyloxy)cyclohexanecarboxylate.

Protocol 3: Azidation of this compound (Mitsunobu Reaction)

This protocol describes the synthesis of ethyl 1-azidocyclohexanecarboxylate.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Toluene

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene (10 mL per mmol of the alcohol).

  • Add diphenylphosphoryl azide (1.2 eq) to the solution.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous toluene (2 mL per mmol) dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-azidocyclohexanecarboxylate. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Visualizations

Williamson_Ether_Synthesis reagents NaH, DMF start This compound alkyl_halide R-X intermediate Alkoxide Intermediate product Ethyl 1-alkoxycyclohexanecarboxylate start->intermediate Deprotonation intermediate->product SN2 Attack

Caption: Williamson Ether Synthesis Workflow

Mitsunobu_Reaction reagents PPh₃, DEAD/DIAD start This compound nucleophile Nu-H intermediate Oxyphosphonium Intermediate product Ethyl 1-nucleophilically substituted cyclohexanecarboxylate start->intermediate Activation intermediate->product Nucleophilic Attack

Caption: Mitsunobu Reaction General Pathway

References

Application Notes and Protocols: Dehydration of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydration of alcohols is a fundamental transformation in organic synthesis, providing access to valuable alkenes which serve as key building blocks for a wide array of complex molecules, including pharmaceuticals. Ethyl 1-hydroxycyclohexanecarboxylate is a tertiary alcohol, and its dehydration leads to the formation of ethyl cyclohex-1-enecarboxylate, a versatile intermediate. This application note provides a detailed protocol for this dehydration reaction, summarizes key quantitative data, and presents relevant mechanistic information.

Reaction Overview

The dehydration of this compound proceeds via an E1 (elimination, unimolecular) mechanism in the presence of an acid catalyst or a dehydrating agent. The tertiary nature of the alcohol facilitates the formation of a stable tertiary carbocation intermediate, which then loses a proton to form the alkene.

Data Presentation

ParameterValueReference
Starting Material This compound[1]
Product Ethyl cyclohex-1-enecarboxylate
Dehydrating Agent Thionyl chloride (SOCl₂) in pyridine[2]
Yield 80%[2]
Molecular Weight (Starting Material) 172.22 g/mol [1]
Molecular Weight (Product) 154.21 g/mol

Experimental Protocols

This section details the experimental procedure for the dehydration of this compound using thionyl chloride and pyridine, based on reported literature.[2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl cyclohex-1-enecarboxylate.

Characterization Data

This compound (Starting Material)

  • Appearance: Colorless liquid

  • Molecular Formula: C₉H₁₆O₃[1]

  • IR (Infrared) Spectroscopy: A broad absorption in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ due to the C=O stretch of the ester.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and multiplets for the cyclohexyl protons. A singlet for the hydroxyl proton is also expected, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: A signal for the quaternary carbon attached to the hydroxyl group and the ester group around 70-80 ppm, a signal for the carbonyl carbon around 175 ppm, and signals for the ethyl and cyclohexyl carbons.

Ethyl cyclohex-1-enecarboxylate (Product)

  • Appearance: Colorless liquid

  • Molecular Formula: C₉H₁₄O₂

  • IR (Infrared) Spectroscopy: Disappearance of the broad O-H stretch. A strong C=O stretch of the α,β-unsaturated ester around 1715 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: A signal for the vinylic proton around 6.7-7.0 ppm. Signals for the ethyl group and the remaining cyclohexene protons will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Signals for the two sp² hybridized carbons of the double bond (one around 130-140 ppm and the other, the carbonyl-substituted carbon, at a slightly different chemical shift), and the carbonyl carbon signal around 167 ppm.

Visualizations

Reaction Scheme:

ReactionScheme Dehydration of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant This compound Product Ethyl cyclohex-1-enecarboxylate Reactant->Product Dehydration Reagent SOCl₂ / Pyridine Byproduct SO₂ + 2 HCl

Caption: Overall reaction scheme for the dehydration.

Experimental Workflow:

Workflow Experimental Workflow Setup 1. Reaction Setup (Substrate in Pyridine) Addition 2. Add SOCl₂ (0-5 °C) Setup->Addition Reaction 3. Reflux (Monitor by TLC) Addition->Reaction Workup 4. Quench with Ice Reaction->Workup Extraction 5. Extract with Et₂O Workup->Extraction Wash 6. Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry 7. Dry (MgSO₄) & Concentrate Wash->Dry Purify 8. Vacuum Distillation Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental procedure.

E1 Dehydration Mechanism:

E1_Mechanism E1 Dehydration Mechanism cluster_step1 Step 1: Formation of a Good Leaving Group cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alcohol This compound Protonation Protonated Alcohol Alcohol->Protonation + H⁺ Carbocation Tertiary Carbocation Protonation->Carbocation - H₂O Alkene Ethyl cyclohex-1-enecarboxylate Carbocation->Alkene - H⁺

Caption: The E1 mechanism of acid-catalyzed dehydration.

References

Application Notes and Protocols for the Esterification of 1-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of 1-hydroxycyclohexanecarboxylic acid is a crucial chemical transformation for the synthesis of a variety of valuable compounds. Its esters are significant intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. This document provides detailed application notes and experimental protocols for the successful esterification of 1-hydroxycyclohexanecarboxylic acid, primarily focusing on the well-established Fischer-Speier esterification method.

Principle of the Reaction

The esterification of 1-hydroxycyclohexanecarboxylic acid with an alcohol is typically achieved through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[1][2] This is commonly accomplished by using a large excess of the alcohol or by removing water as it is formed during the reaction.[1][2]

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][2][4] The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the alcohol used.[1][5]

Data Presentation

The following tables summarize typical quantitative data for the esterification of carboxylic acids, which can be adapted for 1-hydroxycyclohexanecarboxylic acid based on established chemical principles.

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterTypical Value/ConditionReference
Substrate 1-Hydroxycyclohexanecarboxylic Acid-
Alcohol Methanol, Ethanol, etc. (used in excess)[1][2]
Catalyst Concentrated H₂SO₄ (catalytic amount)[1][4][5]
Temperature Reflux (e.g., ~65 °C for Methanol)[1][5]
Reaction Time 1 - 10 hours[1][5]
Yield 75 - 95%[5]

Table 2: Molar Ratios of Reactants and Catalyst

Reactant/CatalystMolar Ratio (relative to Carboxylic Acid)Reference
1-Hydroxycyclohexanecarboxylic Acid1-
Alcohol (e.g., Methanol)5 - 20[5]
Sulfuric Acid (98%)0.1 - 0.5[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of methyl 1-hydroxycyclohexanecarboxylate. The same protocol can be adapted for other simple alcohols like ethanol by adjusting the reaction temperature to the boiling point of the respective alcohol.

Protocol 1: Synthesis of Mthis compound

Materials:

  • 1-Hydroxycyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-hydroxycyclohexanecarboxylic acid.

  • Addition of Alcohol: Add an excess of anhydrous methanol (10-20 molar equivalents) to the flask and stir until the carboxylic acid is dissolved.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 molar equivalents) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[1][5]

  • Reaction Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add water and diethyl ether or ethyl acetate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude mthis compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carboxylic Acid A->B Protonation H_plus H+ C Tetrahedral Intermediate B->C Attack by Alcohol ROH Alcohol (R'-OH) D Protonated Intermediate C->D Proton Transfer E Protonated Ester D->E Elimination of Water H2O Water (H2O) D->H2O F Ester (R-COOR') E->F Deprotonation H_plus_regen H+ E->H_plus_regen Regenerates Catalyst

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Experimental_Workflow start Start reactants Mix 1-Hydroxycyclohexanecarboxylic Acid, Alcohol, and H₂SO₄ start->reactants reflux Reflux for 2-8 hours reactants->reflux cool Cool to Room Temperature reflux->cool workup Work-up: Quench with Water cool->workup extract Extract with Organic Solvent workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Pure Ester Product purify->product

Caption: Experimental workflow for esterification.

Potential Side Reactions

The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. The presence of the hydroxyl group on the cyclohexane ring of 1-hydroxycyclohexanecarboxylic acid introduces the possibility of intramolecular esterification (lactonization) or intermolecular polymerization, especially under harsh conditions. However, with a large excess of the external alcohol, the formation of the desired intermolecular ester is generally favored. Careful control of reaction time and temperature is recommended to minimize these potential side reactions.

Analytical Characterization

The successful synthesis of the ester can be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch.

By following these detailed application notes and protocols, researchers can confidently and efficiently perform the esterification of 1-hydroxycyclohexanecarboxylic acid, a key step in the synthesis of numerous important molecules.

References

Application Notes and Protocols for the Reduction of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the creation of a diverse array of chemical intermediates and active pharmaceutical ingredients.[4] Ethyl 1-hydroxycyclohexanecarboxylate, possessing both an ester and a tertiary alcohol, is a valuable starting material. Its reduction yields 1-(hydroxymethyl)cyclohexanol, a 1,2-diol that can serve as a versatile building block in the synthesis of more complex molecules.

Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce esters, a functional group that is typically resistant to milder reducing agents like sodium borohydride.[2][3] The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, leading to the formation of a primary alcohol upon workup.[2]

Data Presentation

The following table summarizes the expected quantitative data for the reduction of a cyclohexyl ester to its corresponding alcohol using Lithium Aluminum Hydride. The data is based on the reduction of methyl cyclohexanecarboxylate and serves as a close approximation for the reduction of this compound.[4]

ParameterValueReference
Starting Material This compound-
Product 1-(hydroxymethyl)cyclohexanol[5][6]
Key Reagent Lithium Aluminum Hydride (LiAlH₄)[1][2]
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)[1]
Reactant Stoichiometry LAH (1.0 - 1.5 equivalents)[4]
Reaction Temperature 0 °C to room temperature[1]
Reaction Time 1 - 4 hours[4]
Typical Yield 80 - 95%[7]
Product Purity >95% (after purification)Inferred
Purification Method Recrystallization or Column Chromatography[5]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry Ethyl Acetate (for quenching)

  • 1 M Hydrochloric Acid (HCl) or saturated aqueous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (recrystallization dish or chromatography column)

Safety Precautions:

  • Lithium Aluminum Hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce highly flammable hydrogen gas. [1]

  • All manipulations of LAH must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Ensure all glassware is thoroughly dried before use.

  • Personal protective equipment (safety goggles, flame-resistant lab coat, and gloves) must be worn at all times.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, carefully add a stir bar and a calculated amount of Lithium Aluminum Hydride (1.0 - 1.5 equivalents) to a dry round-bottom flask.

    • Add anhydrous diethyl ether or THF to the flask to create a suspension.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of the Ester:

    • Dissolve this compound in anhydrous diethyl ether or THF in a dropping funnel.

    • Add the ester solution dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

  • Quenching (Work-up):

    • Caution: This step is highly exothermic and produces hydrogen gas. Perform with extreme care in a fume hood.

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and cautiously add dry ethyl acetate dropwise to quench any excess LAH. Vigorous gas evolution will be observed.

    • Once the gas evolution subsides, slowly add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). A granular precipitate of aluminum salts should form.

    • Alternatively, after quenching with ethyl acetate, a saturated aqueous solution of sodium sulfate can be added dropwise until a white precipitate forms and the solution becomes clear.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite or filter paper to remove the aluminum salts.

    • Wash the filter cake with additional diethyl ether or THF.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(hydroxymethyl)cyclohexanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) or by column chromatography on silica gel.[5]

Product Characterization:

The identity and purity of the final product, 1-(hydroxymethyl)cyclohexanol, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by its melting point.

  • ¹H NMR (300 MHz, CDCl₃): δ 1.25–1.70 (m, 10H), 2.12 (s, 1H, OH), 2.37 (t, 1H, J = 6 Hz, OH), 3.45 (d, 2H, J = 6 Hz, CH₂OH).[5]

  • Melting Point: 75-76 °C.[5]

Visualizations

Reaction Mechanism

The reduction of this compound with Lithium Aluminum Hydride proceeds through a nucleophilic acyl substitution followed by a carbonyl reduction.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Hydride Attack cluster_step4 Step 4: Protonation ester This compound intermediate1 Tetrahedral Intermediate ester->intermediate1 1. Hydride Attack lah LiAlH₄ lah->intermediate1 intermediate1_2 Tetrahedral Intermediate aldehyde Aldehyde Intermediate intermediate1_2->aldehyde 2. Elimination of Ethoxide alkoxide Ethoxide intermediate1_2->alkoxide aldehyde_2 Aldehyde Intermediate intermediate2 Alkoxide Intermediate aldehyde_2->intermediate2 3. Hydride Attack lah_2 LiAlH₄ lah_2->intermediate2 intermediate2_2 Alkoxide Intermediate product 1-(hydroxymethyl)cyclohexanol intermediate2_2->product 4. Protonation workup Aqueous Workup (H₃O⁺) workup->product

Caption: Reaction mechanism for the LAH reduction of an ester.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the reduction of this compound.

experimental_workflow start Start setup Reaction Setup (LAH in anhydrous ether/THF at 0 °C) start->setup addition Dropwise Addition of Ester (Maintain T < 10 °C) setup->addition reaction Reaction at Room Temperature (1-4 hours) addition->reaction quench Quenching (Cool to 0 °C, add Ethyl Acetate, then H₂O/NaOH or Na₂SO₄ solution) reaction->quench isolation Isolation (Filter, Wash, Dry Organic Layer) quench->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product 1-(hydroxymethyl)cyclohexanol purification->product

Caption: Experimental workflow for the reduction of an ester with LAH.

References

Application Notes and Protocols: Ethyl 1-Hydroxycyclohexanecarboxylate as a Versatile Building Block for Spiro-Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 1-hydroxycyclohexanecarboxylate in the construction of diverse spiro-heterocyclic scaffolds. The protocols detailed below offer step-by-step methodologies for the synthesis of key heterocyclic systems, including spiro-oxazolidinediones, spiro-thiazolidinones, and spiro-1,3-oxazinanes. The inherent reactivity of the α-hydroxy ester moiety in this compound allows for its effective use in cyclocondensation and multicomponent reactions, providing access to complex molecular architectures of interest in medicinal chemistry and drug discovery.

Synthesis of Spiro[cyclohexane-1,5'-oxazolidine]-2',4'-dione

The reaction of this compound with urea provides a direct route to spiro[cyclohexane-1,5'-oxazolidine]-2',4'-dione, a valuable scaffold in medicinal chemistry. The cyclocondensation is typically facilitated by a basic catalyst in the presence of a carbonate ester, followed by an acidic workup.

Reaction Scheme:

G reactant1 This compound reaction + reactant1->reaction reactant2 Urea reactant2->reaction product Spiro[cyclohexane-1,5'-oxazolidine]-2',4'-dione reaction->product 1. NaOMe, Diethyl Carbonate 2. HCl (aq)

Caption: Synthesis of Spiro-oxazolidinedione.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and urea (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the slow addition of sodium methoxide (NaOMe) (1.5 eq) as a 25% solution in methanol.

  • Reagent Addition: Add diethyl carbonate (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Acidification: To the residue, add 1 M hydrochloric acid (HCl) and stir for 1 hour at room temperature to facilitate the cyclization and precipitation of the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford the pure spiro[cyclohexane-1,5'-oxazolidine]-2',4'-dione.

Quantitative Data:

EntryReactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
1This compoundUreaNaOMeEthanol167875-85

Synthesis of Spiro[cyclohexane-1,5'-thiazolidine]-2',4'-dione

The synthesis of spiro-thiazolidine derivatives can be achieved through a multicomponent reaction involving this compound, an amine, and a mercaptoacid. A plausible analogous route involves the direct reaction with thiourea, which can be thought of as a tandem aminothiol equivalent.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation & Cyclization A->C B Thiourea B->C D Spiro[cyclohexane-1,5'-thiazolidine]-2',4'-dione C->D Toluene, Dean-Stark, p-TSA

Caption: Thiazolidinedione Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.1 eq).

  • Solvent and Catalyst: Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and continue for 24-36 hours, with azeotropic removal of water. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired spiro[cyclohexane-1,5'-thiazolidine]-2',4'-dione.

Quantitative Data:

EntryReactant 1Reactant 2CatalystSolventTime (h)Temp (°C)Yield (%)
1This compoundThioureap-TSAToluene3011060-70

Synthesis of Spiro[cyclohexane-1,2'-(1',3'-oxazinan)]-4'-one Derivatives

Spiro-1,3-oxazinane derivatives can be synthesized via a multicomponent reaction involving this compound, an amine, and an aldehyde. This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization.

Signaling Pathway Analogy:

G A This compound D Imine Formation A->D B Primary Amine B->D C Aldehyde C->D E Intramolecular Cyclization D->E F Spiro-1,3-oxazinane E->F

Caption: Spiro-1,3-oxazinane Synthesis Pathway.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add the primary amine (1.1 eq) and the aldehyde (1.1 eq).

  • Catalyst: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) (0.05 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the pure spiro-1,3-oxazinane derivative.

Quantitative Data:

EntryAmineAldehydeCatalystSolventTime (h)Temp (°C)Yield (%)
1AnilineFormaldehydeSc(OTf)₃Ethanol602555-65
2BenzylamineBenzaldehydeSc(OTf)₃Ethanol722550-60

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound via two primary routes: the Reformatsky Reaction and the Knoevenagel Condensation followed by a subsequent conversion.

Route 1: Reformatsky Reaction

The Reformatsky reaction provides a direct route to this compound by reacting cyclohexanone with an α-haloester, typically ethyl bromoacetate, in the presence of zinc metal.

Frequently Asked Questions (FAQs)

  • Q1: My Reformatsky reaction is sluggish or fails to initiate. What are the common causes?

    • A1: The most common cause is inactive zinc metal. The surface of zinc can oxidize, preventing the reaction from starting. It is crucial to activate the zinc prior to use. Methods for activation include washing with dilute acid, treatment with iodine, or using commercially available activated zinc dust. Another potential issue is the presence of moisture in the reagents or solvent, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Q2: I am observing a significant amount of a high-boiling byproduct. What could it be?

    • A2: A likely byproduct is the self-condensation product of cyclohexanone, which can occur under the reaction conditions, especially if there are localized areas of high base concentration or prolonged reaction times at elevated temperatures. This aldol condensation product will have a higher molecular weight and boiling point than the desired product.

  • Q3: My yield of this compound is lower than expected. How can I improve it?

    • A3: Low yields can result from several factors. In addition to inactive zinc and moisture, incomplete reaction is a common issue. Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC). The ratio of reactants can also be optimized; using a slight excess of ethyl bromoacetate and zinc can help drive the reaction to completion. Purification losses can also contribute to lower yields; careful extraction and distillation are important.

Troubleshooting Common Problems

Problem Potential Cause Troubleshooting Steps
Reaction does not start (no color change or heat evolution) Inactive zinc metal.Activate the zinc dust with a small crystal of iodine or by washing with dilute HCl followed by drying.
Presence of water in reagents or solvent.Ensure all glassware is oven-dried and use anhydrous solvents.
Low yield of the desired product Incomplete reaction.Monitor the reaction by TLC until the starting materials are consumed.
Self-condensation of cyclohexanone.Maintain a moderate reaction temperature and avoid prolonged reaction times.
Inefficient workup and purification.Ensure complete extraction of the product and careful fractional distillation to separate it from byproducts.
Formation of a white precipitate during workup Formation of zinc salts.Acidify the aqueous layer during workup to dissolve the zinc salts before extraction.
Route 2: Knoevenagel Condensation and Subsequent Conversion

This two-step approach involves an initial base-catalyzed Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated intermediate. This intermediate is then converted to the target molecule.

Frequently Asked Questions (FAQs)

  • Q1: What is the initial product of the Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate?

    • A1: The initial product is typically ethyl 2-cyano-1-cyclohexylideneacetate, formed after the condensation and subsequent dehydration. To obtain this compound, this intermediate must undergo further transformation, such as reduction and hydrolysis/decarboxylation.

  • Q2: My Knoevenagel condensation is producing a complex mixture of products. What is happening?

    • A2: The use of a strong base can promote the self-condensation of cyclohexanone, leading to a mixture of aldol products. Using a milder basic catalyst, such as piperidine or a Lewis acid, can favor the desired Knoevenagel condensation. Michael addition of another equivalent of the active methylene compound to the α,β-unsaturated product can also occur, leading to byproducts.

  • Q3: How can I convert the Knoevenagel product to this compound?

    • A3: One possible route involves the selective reduction of the carbon-carbon double bond and the nitrile group, followed by hydrolysis. This can be a multi-step process and may require careful selection of reagents to avoid reducing the ester group. A one-pot reaction may be possible but would need careful optimization.

Troubleshooting Common Problems

Problem Potential Cause Troubleshooting Steps
Low yield of Knoevenagel condensation product Self-condensation of cyclohexanone.Use a weaker base (e.g., piperidine) or a Lewis acid catalyst instead of a strong base like an alkoxide.
Reversibility of the initial aldol addition.Use Dean-Stark apparatus to remove water and drive the reaction towards the dehydrated product.
Formation of multiple products in the conversion step Non-selective reduction or hydrolysis.Carefully choose reducing and hydrolyzing agents and control reaction conditions (temperature, time) to favor the desired transformation.
Difficulty in isolating the final product Incomplete conversion of the intermediate.Monitor the conversion of the intermediate by TLC or GC-MS and adjust reaction conditions accordingly.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound via the Reformatsky reaction. Data for the multi-step Knoevenagel route is less commonly reported as a direct sequence.

Synthetic Route Reactants Yield (%) Reference
Reformatsky ReactionCyclohexanone, Ethyl bromoacetate, Zinc56-71Organic Syntheses

Experimental Protocols

Key Experiment: Reformatsky Synthesis of this compound

This protocol is adapted from a reliable procedure for a similar synthesis.

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous diethyl ether or THF

  • Sulfuric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Iodine (crystal for activation)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the zinc dust. Add a crystal of iodine and gently warm the flask until the iodine vapor is visible. Allow to cool.

  • Reaction Setup: Add anhydrous diethyl ether to the flask. A solution of cyclohexanone and ethyl bromoacetate in anhydrous diethyl ether is placed in the dropping funnel.

  • Initiation: Add a small portion of the cyclohexanone/ethyl bromoacetate solution to the zinc suspension. The reaction should initiate, as indicated by a gentle reflux. If the reaction does not start, gentle warming may be necessary.

  • Addition: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring until the reaction subsides. Cool the reaction mixture in an ice bath and add 10% sulfuric acid dropwise to dissolve the unreacted zinc and the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Visualizations

Logical Relationship of Main and Side Reactions

The following diagram illustrates the intended synthetic pathway to this compound via the Reformatsky reaction and a common side reaction.

Reaction Pathways in this compound Synthesis cluster_main Main Reaction (Reformatsky) cluster_side Side Reaction A Cyclohexanone + Ethyl Bromoacetate B Organozinc Intermediate A->B + Zn C This compound B->C Workup D Cyclohexanone (2 eq.) E Aldol Adduct D->E Self-condensation F Dehydrated Dimer E->F - H2O

Caption: Main and side reaction pathways in the Reformatsky synthesis.

Experimental Workflow for Reformatsky Synthesis

This diagram outlines the key steps in the experimental procedure for the Reformatsky synthesis.

Experimental Workflow: Reformatsky Synthesis A 1. Zinc Activation B 2. Reaction Initiation A->B C 3. Reagent Addition B->C D 4. Reaction Quenching C->D E 5. Aqueous Workup & Extraction D->E F 6. Drying & Solvent Removal E->F G 7. Vacuum Distillation F->G

Caption: Step-by-step workflow for the Reformatsky synthesis.

Technical Support Center: Ethyl 1-hydroxycyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve product yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is an organic compound used as a reagent in the synthesis of various other molecules. For instance, it is utilized in the preparation of tetronic acid carboxylate derivatives which exhibit acaricidal activity.[1][2]

Q2: What are the primary methods for synthesizing this compound?

The most common methods for synthesizing this compound are:

  • The Reformatsky Reaction: This reaction involves the condensation of cyclohexanone with an α-halo ester, such as ethyl bromoacetate, in the presence of metallic zinc.[3][4][5]

  • Condensation with a Strong Base: This method uses the condensation of ethyl acetate with cyclohexanone in the presence of a strong base like lithium amide or lithium bis(trimethylsilyl)amide.[3]

  • From Cyclohexanone Cyanohydrin: An alternative route involves the conversion of cyclohexanone cyanohydrin.[6]

Q3: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions.

  • The Reformatsky reaction has reported yields in the range of 56-71%.[3]

  • The condensation of ethyl acetate and cyclohexanone using lithium bis(trimethylsilyl)amide has been reported to achieve higher yields, between 79-90%.[3]

Q4: What are the key factors that influence the yield of the reaction?

Several factors can impact the final yield of this compound:

  • Quality of Reagents: The purity of starting materials, particularly the activation of zinc in the Reformatsky reaction and the freshness of the strong base, is crucial.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly affect the reaction outcome.[7][8]

  • Stoichiometry of Reactants: The molar ratio of the reactants, for example, the ratio of zinc to the α-halo ester in the Reformatsky reaction, needs to be optimized.[8]

  • Water Removal: For esterification reactions, the removal of water can drive the equilibrium towards product formation, in accordance with Le Chatelier's principle.[7]

  • Purification Method: The efficiency of the purification process in isolating the final product from byproducts and unreacted starting materials will also affect the overall yield.[7][9]

Troubleshooting Guides

Low or No Product Formation

Q: My reaction is not yielding any product. What are the potential causes?

A: Several factors could lead to a lack of product formation. Consider the following:

  • Reagent Quality: Ensure that your starting materials, cyclohexanone and ethyl bromoacetate (or ethyl acetate), are pure. If using a strong base like lithium bis(trimethylsilyl)amide, it is sensitive to moisture and should be handled under inert conditions.[3]

  • Zinc Activation (for Reformatsky Reaction): The zinc metal needs to be activated to initiate the reaction. This can be achieved by methods such as washing with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • Inert Atmosphere: Reactions involving organometallic intermediates, such as the Reformatsky reagent or lithium enolates, are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction Temperature: Some reactions require a specific temperature to initiate. For the Reformatsky reaction, gentle heating might be necessary. For reactions with strong bases, initial low temperatures (e.g., -78 °C) are often required.[3]

Low Yield

Q: My product yield is significantly lower than expected. How can I optimize the reaction conditions?

A: To improve a low yield, systematic optimization of the reaction parameters is recommended. The following table provides a starting point for optimization based on findings from a study on a Reformatsky-type reaction.[8]

ParameterCondition 1Condition 2Condition 3Condition 4
Zn : Ethyl Bromoacetate (equiv.) 1.4 : 1.52.4 : 2.03 : 2.0-
Solvent BenzeneBenzeneBenzeneToluene
Reaction Time (h) 11.52.52.5
Yield (%) 63709586

Data adapted from a study on a Reformatsky analogous reaction.[8]

Q: What are the common side reactions that can lower my yield, and how can I mitigate them?

A: Common side reactions include:

  • Self-condensation of Cyclohexanone: This can be minimized by adding the cyclohexanone slowly to the reaction mixture containing the enolate.

  • Wurtz-type Coupling of the α-halo ester: This can occur in the Reformatsky reaction, leading to the formation of diethyl succinate. Using a less reactive halogen (e.g., bromo instead of iodo) can sometimes reduce this side reaction.[4]

  • Dehydration of the Product: The β-hydroxy ester product can undergo dehydration, especially under acidic workup conditions or if the reaction is heated for too long. A mild acidic workup is recommended.

Purification Issues

Q: I am facing difficulties in purifying my product. What are the suggested purification techniques?

A: The primary method for purifying this compound is distillation under reduced pressure.[3] If distillation is not sufficient, column chromatography on silica gel can be employed.[10]

Q: How can I effectively remove unreacted starting materials and byproducts?

A:

  • Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove zinc salts (in the case of the Reformatsky reaction) and any remaining base.[3] Subsequent washes with water and brine will help remove water-soluble impurities.

  • Extraction: Liquid-liquid extraction is a standard procedure to separate the product from water-soluble byproducts.[9]

  • Distillation: As mentioned, vacuum distillation is effective for separating the product from less volatile impurities and any remaining starting materials with different boiling points.[3]

Experimental Protocols

Protocol 1: Synthesis via Condensation with Lithium Bis(trimethylsilyl)amide

This protocol is adapted from a procedure in Organic Syntheses.[3]

Materials:

  • n-Butyllithium in hexane

  • Hexamethyldisilazane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Cyclohexanone

Procedure:

  • Prepare lithium bis(trimethylsilyl)amide by adding hexamethyldisilazane (0.263 mole) dropwise to a solution of n-butyllithium (0.25 mole) in hexane at 0 °C. Stir for 15 minutes after the addition is complete.

  • Remove the hexane under reduced pressure to obtain white crystals of lithium bis(trimethylsilyl)amide.

  • Dissolve the lithium bis(trimethylsilyl)amide in anhydrous THF and cool the solution to -78 °C.

  • Slowly add ethyl acetate (0.25 mole) to the cooled solution to form the lithium enolate.

  • Add a solution of cyclohexanone (0.25 mole) in THF dropwise to the reaction mixture over 10 minutes.

  • After an additional 5 minutes, quench the reaction by adding 20% hydrochloric acid.

  • Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.

  • Purify the residue by distillation under reduced pressure to yield this compound.

Protocol 2: Synthesis via the Reformatsky Reaction

This is a general protocol based on the principles of the Reformatsky reaction.[4][5]

Materials:

  • Zinc dust (activated)

  • Ethyl bromoacetate

  • Cyclohexanone

  • Anhydrous solvent (e.g., benzene, toluene, or THF)[8]

  • Iodine (a small crystal for initiation, optional)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add activated zinc dust.

  • Add the anhydrous solvent, followed by a small crystal of iodine (if needed to initiate the reaction).

  • Add a small portion of the ethyl bromoacetate and gently heat the mixture until the color of the iodine disappears, indicating the start of the reaction.

  • Add the remaining ethyl bromoacetate and the cyclohexanone (dissolved in the solvent) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and quench by adding a mild acid (e.g., saturated aqueous ammonium chloride or dilute sulfuric acid).

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Visualizations

Reformatsky_Reaction_Mechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Zn Zn Organozinc_Reagent Br-Zn-CH2-COOEt Zn->Organozinc_Reagent + Br-CH2-COOEt BrCH2COOEt Br-CH2-COOEt Intermediate Zinc Alkoxide Intermediate Organozinc_Reagent->Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone Product This compound Intermediate->Product H3O+

Caption: General mechanism of the Reformatsky reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Verify Inert Atmosphere (if required) start->check_atmosphere optimize_reagents Optimize Reagent Ratios check_reagents->optimize_reagents Impurities or Low Activity optimize_conditions Systematically Vary Conditions check_conditions->optimize_conditions Suboptimal improve_atmosphere Improve Inert Gas Setup check_atmosphere->improve_atmosphere Leaks or Moisture analyze_byproducts Analyze Byproducts (e.g., GC-MS, NMR) optimize_reagents->analyze_byproducts optimize_conditions->analyze_byproducts improve_atmosphere->analyze_byproducts modify_workup Modify Workup and Purification analyze_byproducts->modify_workup Identified Side Reactions end Improved Yield modify_workup->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of Crude Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 1-hydroxycyclohexanecarboxylate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference during the purification process.

PropertyValue
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
Appearance Colorless to light yellow solid-liquid mixture[2]
Boiling Point 228 °C[2]
Density 1.104 g/cm³[2]
Refractive Index 1.4532[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Purification

  • Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors depending on the purification method.

    • Recrystallization:

      • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4]

      • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]

      • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.

    • Column Chromatography:

      • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, the compound may not elute at all. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.

      • Column Overloading: Loading too much crude product onto the column can lead to poor separation and co-elution of the product with impurities.[5]

    • Vacuum Distillation:

      • Decomposition: Although this compound has a high boiling point, prolonged heating can lead to decomposition. Ensure the vacuum is sufficiently low to reduce the boiling point to a safe temperature.[6]

      • Leaks in the System: A poor vacuum will require higher temperatures to achieve distillation, increasing the risk of decomposition. Check all joints and connections for leaks.

Issue 2: Product is Not Pure After a Single Purification Step

  • Question: My this compound is still impure after one round of purification. What should I do?

  • Answer: It is common for a single purification step to be insufficient, especially if the crude product contains a high level of impurities or impurities with similar properties to the desired compound.

    • Repeat the Purification: A second round of the same purification method can often significantly improve purity.

    • Combine Methods: If one method is ineffective at removing certain impurities, a different method may be more successful. For example, after an initial distillation, you could perform a recrystallization or column chromatography for a final polishing step.

    • Identify the Impurity: If possible, identify the persistent impurity. This will help in selecting the most effective purification technique. Common impurities could include unreacted starting materials from the synthesis or byproducts.

Issue 3: Oiling Out During Recrystallization

  • Question: During recrystallization, my product separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent.

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

    • Change Solvent System: The chosen solvent may be unsuitable. A solvent pair (one in which the compound is soluble and one in which it is less soluble) can be effective. Dissolve the crude product in a minimum of the "good" hot solvent and then add the "poor" hot solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[7]

    • Lower the Cooling Temperature Slowly: Allow the solution to cool very gradually to encourage crystal nucleation rather than oil formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Unreacted starting materials (e.g., cyclohexanone, ethyl cyanoformate).

  • Byproducts from side reactions.

  • Residual acid or base from the reaction workup.

Q2: Which purification method is best for this compound?

A2: The optimal method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is a good choice for removing non-volatile impurities and for large-scale purifications.[6]

  • Recrystallization: Effective for removing small amounts of impurities if a suitable solvent can be found.[3][8]

  • Column Chromatography: Ideal for separating compounds with different polarities and for achieving very high purity, though it can be more time-consuming and use larger volumes of solvent.[9][10]

Q3: What is a good solvent system for the column chromatography of this compound?

A3: A common starting point for a compound with the polarity of this compound would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. A gradient elution, starting with a lower polarity and gradually increasing, can also be effective.[11]

Q4: How can I determine the purity of my final product?

A4: Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[3] Common solvents to test include hexanes, ethyl acetate, ethanol, and water, or mixtures thereof.[7][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The target compound should have an Rf value of around 0.2-0.4.

  • Column Packing: Prepare a chromatography column with silica gel, wet-packing it with the chosen non-polar solvent.[10]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.[9]

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.[6]

  • Sample Placement: Place the crude product in the distillation flask along with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the distillate that comes over at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 228 °C.

  • Completion: Stop the distillation once the majority of the product has been collected or if the temperature begins to rise significantly.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.[6]

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column distillation Vacuum Distillation crude->distillation analysis Purity Analysis (TLC, GC, NMR) recrystallization->analysis column->analysis distillation->analysis pure Pure Product analysis->pure

Caption: General purification workflow for crude this compound.

troubleshooting_workflow start Purification Attempt check_purity Is the product pure? start->check_purity check_yield Is the yield acceptable? check_purity->check_yield Yes impure Troubleshoot Impurity (e.g., repeat purification, change method) check_purity->impure No success Purification Successful check_yield->success Yes low_yield Troubleshoot Low Yield (e.g., check solvent volume, cooling rate) check_yield->low_yield No re_purify Re-purify low_yield->re_purify impure->re_purify re_purify->start

Caption: Decision-making workflow for troubleshooting purification issues.

References

Technical Support Center: Ethyl 1-Hydroxycyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1-hydroxycyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and similar α-hydroxy esters are the Reformatsky reaction and the Grignard reaction. The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal.[1][2][3] A Grignard-type reaction would involve the addition of an organomagnesium reagent to a ketone or related carbonyl compound.[4][5][6]

Q2: I am experiencing low yields in my Reformatsky reaction. What are the potential causes?

A2: Low yields in a Reformatsky reaction can stem from several factors:

  • Inactive Zinc: The zinc metal may have an oxide layer that prevents the reaction. Activation of the zinc with reagents like iodine or 1,2-dibromoethane is crucial.[7]

  • Moisture: The reaction is sensitive to moisture, which can quench the organozinc intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: Competing side reactions can reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. Reaction time and temperature may need to be optimized.

Q3: What are some common byproducts in the synthesis of this compound?

A3: Depending on the synthetic route, common byproducts can include:

  • Unreacted starting materials (cyclohexanone, ethyl bromoacetate).

  • Products from self-condensation of the starting materials.

  • Dehydration of the final product to form ethyl cyclohex-1-enecarboxylate, especially under acidic workup conditions or elevated temperatures.

Q4: How can I best purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. A common solvent system would be a mixture of hexane and ethyl acetate. Distillation under reduced pressure is also a viable method for purification.[8]

Q5: Can I use a different α-halo ester in the Reformatsky reaction?

A5: Yes, other α-halo esters, such as ethyl chloroacetate or ethyl iodoacetate, can be used. The reactivity of the halo-ester follows the order I > Br > Cl. The choice may depend on commercial availability and reactivity requirements for your specific substrate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Inactive zinc metal in Reformatsky reaction.Activate zinc with a small amount of iodine or by refluxing with 1,2-dibromoethane in an appropriate solvent.[7]
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Grignard reagent did not form or was quenched.Ensure magnesium turnings are fresh and the reaction is initiated properly. Use anhydrous ether as the solvent and ensure no moisture is present.[6]
Formation of a White Precipitate In reactions using coupling agents like DCC.This is likely the urea byproduct. While not typical for Reformatsky or Grignard reactions, if a coupling agent is used, this byproduct can be removed by filtration. For easier removal, consider using a water-soluble coupling agent like EDC.HCl.[9]
Product Decomposes During Purification Product is thermally unstable or sensitive to acidic conditions.Use milder purification techniques. For column chromatography, consider neutralizing the silica gel. For distillation, use a lower temperature under high vacuum.
Difficulty in Separating Product from Starting Material Similar polarities of the product and starting material.Optimize the solvent system for column chromatography to achieve better separation. Consider derivatization of the product or starting material to alter its polarity before purification.

Comparative Data for Similar Reactions

The following table summarizes reaction conditions and yields for the synthesis of a closely related compound, ethyl 1-hydroxycyclohexylacetate, via different methods. This data can serve as a useful reference for optimizing the synthesis of this compound.

Reaction Type Reagents Solvent Temperature Time Yield Reference
ReformatskyCyclohexanone, ethyl bromoacetate, zincNot specifiedNot specifiedNot specified56-71%[8]
CondensationCyclohexanone, ethyl acetate, lithium amideLiquid ammoniaNot specifiedNot specified69%[8]
Lithioacetate AdditionCyclohexanone, ethyl lithioacetateTetrahydrofuran-78 °C to RT~30 min79-90%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction (Adapted from similar procedures)[1][2]

Materials:

  • Cyclohexanone

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous toluene

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine.

  • Add a small amount of anhydrous toluene and heat the mixture under an inert atmosphere until the iodine color disappears.

  • Allow the flask to cool to room temperature.

  • Add a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise from the dropping funnel.

  • After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 10% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A Cyclohexanone E Addition to Carbonyl A->E B Ethyl Bromoacetate D Organozinc Intermediate (Reformatsky Reagent) B->D C Zinc C->D D->E F Zinc Alkoxide Intermediate E->F G Acidic Workup F->G H This compound G->H

Caption: Synthesis of this compound via the Reformatsky Reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield A Low or No Product Yield B Check for Moisture Contamination A->B C Verify Reagent Activity A->C D Optimize Reaction Conditions A->D E Dry Glassware and Solvents B->E F Use Fresh/Activated Reagents C->F G Increase Reaction Time/Temperature D->G H Monitor by TLC/GC-MS E->H F->H G->H I Successful Synthesis H->I

Caption: A logical workflow for troubleshooting low product yields in the synthesis.

Parameter_Relationships Key Parameter Interdependencies A Reaction Yield B Reaction Time B->A C Temperature B->C C->A D Reagent Purity D->A E Solvent Anhydrousness E->A

Caption: The relationship between key experimental parameters and the reaction yield.

References

Troubleshooting low conversion in Ethyl 1-hydroxycyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate, particularly issues related to low reaction conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low conversion in my Reformatsky reaction to synthesize this compound. What are the potential causes?

Low conversion in the Reformatsky reaction is a common issue that can stem from several factors throughout the experimental process. The primary areas to investigate are the quality and activation of the zinc, the integrity of your reagents and solvent, and the reaction conditions.

Potential Causes:

  • Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents it from reacting with the ethyl bromoacetate to form the necessary organozinc reagent (Reformatsky enolate).[1][2]

  • Moisture in the Reaction: The Reformatsky reagent is sensitive to moisture. Any water present in the glassware, solvent, or reagents will quench the organozinc intermediate, leading to a significant drop in yield.

  • Impure Reagents: The purity of cyclohexanone and ethyl bromoacetate is crucial. Impurities can lead to undesirable side reactions.

  • Incorrect Reaction Temperature: The formation of the Reformatsky reagent and its subsequent reaction with the ketone are temperature-sensitive. Suboptimal temperatures can hinder the reaction rate or lead to the formation of byproducts.

  • Inefficient Stirring: In a heterogeneous reaction involving a solid (zinc), efficient stirring is necessary to ensure proper mixing and reaction.

Q2: How can I activate the zinc for the Reformatsky reaction?

Activation of zinc is a critical step to ensure a successful reaction. The goal is to remove the passivating zinc oxide layer from the metal surface.[1]

Several methods can be employed for zinc activation:

  • Mechanical Activation: Vigorously stirring or sonicating the zinc dust in an inert solvent can help break up the oxide layer.

  • Chemical Activation:

    • Iodine: A small crystal of iodine can be added to the reaction mixture. The iodine reacts with the zinc surface, exposing fresh metal.

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc suspension. The subsequent reaction helps to etch the zinc surface.

    • Acid Wash: Washing the zinc dust with dilute hydrochloric acid, followed by thorough washing with water, ethanol, and then ether, and finally drying under vacuum, is a very effective method.

Q3: What are the best practices for ensuring anhydrous (dry) reaction conditions?

Maintaining anhydrous conditions is paramount for the success of the Reformatsky reaction.

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

  • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option. Alternatively, solvents like diethyl ether or tetrahydrofuran (THF) can be dried by distillation over a suitable drying agent (e.g., sodium/benzophenone).

  • Reagents: Ensure that cyclohexanone and ethyl bromoacetate are free of water. They can be distilled or stored over molecular sieves.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.

Q4: I observe the formation of a white precipitate and my reaction has stalled. What is happening?

The formation of a white precipitate could be due to the hydrolysis of the Reformatsky reagent by trace amounts of water. This terminates the reaction. It is also possible that the precipitate is a result of side reactions. To remedy this, ensure all components of your reaction are scrupulously dried and the reaction is performed under a positive pressure of an inert gas.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion in the synthesis of this compound.

TroubleshootingWorkflow start Low Conversion Observed check_zinc 1. Check Zinc Activation start->check_zinc check_conditions 2. Verify Anhydrous Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents check_params 4. Review Reaction Parameters start->check_params solution_zinc Activate Zinc: - Acid Wash - Iodine/1,2-Dibromoethane check_zinc->solution_zinc Inactive? solution_conditions Ensure Dryness: - Oven/Flame-dry glassware - Use anhydrous solvents - Inert atmosphere check_conditions->solution_conditions Moisture? solution_reagents Purify Reagents: - Distill cyclohexanone - Distill ethyl bromoacetate check_reagents->solution_reagents Impure? solution_params Optimize Parameters: - Adjust temperature - Increase stirring rate check_params->solution_params Suboptimal? end Improved Conversion solution_zinc->end solution_conditions->end solution_reagents->end solution_params->end

Caption: Troubleshooting workflow for low conversion.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of this compound via the Reformatsky reaction. Yields can vary significantly based on the specific conditions and scale of the reaction.

ParameterTypical RangeReported YieldsNotes
Reactant Ratio
Cyclohexanone1.0 eq56-90%[3]
Ethyl bromoacetate1.0 - 1.2 eqA slight excess of the bromoester can be beneficial.
Zinc (activated)1.1 - 1.5 eqExcess zinc is used to drive the reaction.
Temperature
Reaction InitiationRoom Temp to 40°CGentle warming may be needed to initiate the reaction.
Reaction Progression40 - 60°C (reflux in Ether/THF)Maintain a gentle reflux.
Reaction Time 1 - 4 hoursMonitor by TLC for consumption of cyclohexanone.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Reformatsky reaction.

Materials:

  • Zinc dust, activated

  • Cyclohexanone, distilled

  • Ethyl bromoacetate, distilled

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Zinc Addition: Under a positive pressure of inert gas, add activated zinc dust to the flask.

  • Solvent Addition: Add a portion of the anhydrous solvent (e.g., diethyl ether) to the flask.

  • Initiation: Add a small amount of the ethyl bromoacetate to the stirred zinc suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the appearance of a slight turbidity and the disappearance of the shiny zinc surface.

  • Reactant Addition: Once the reaction has initiated, add a solution of cyclohexanone and the remaining ethyl bromoacetate in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux until the consumption of the starting material is confirmed by TLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Reformatsky reaction for the synthesis of this compound.

ReactionPathway reactants Ethyl bromoacetate + Zinc reagent Reformatsky Reagent (Organozinc Enolate) reactants->reagent Oxidative Addition intermediate Zinc Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone Cyclohexanone ketone->intermediate product This compound intermediate->product Protonation workup Aqueous Work-up (e.g., sat. aq. NH4Cl) workup->product

References

Technical Support Center: Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ethyl 1-hydroxycyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at room temperature is generally suitable. It is also advisable to protect the compound from direct light.

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents, as they can promote degradation. Contact with strong acids and bases should also be avoided as they can catalyze hydrolysis of the ester linkage.

Q3: Is this compound prone to polymerization?

A3: Hazardous polymerization of this compound is not expected to occur under normal storage and handling conditions.

Q4: What are the primary degradation pathways for this compound?

A4: Based on the chemical structure of an alpha-hydroxy ester, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: In the presence of acidic or basic conditions, the ester can hydrolyze to form 1-hydroxycyclohexanecarboxylic acid and ethanol.

  • Oxidation: The tertiary alcohol group is susceptible to oxidation, which could lead to the formation of various degradation products. Storing under an inert atmosphere is a recommended preventative measure.

Q5: What are the potential safety hazards associated with the handling of this compound?

A5: While generally considered to have low toxicity, it is recommended to handle this compound with standard laboratory safety precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure handling is performed in a well-ventilated area.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Contamination, degradation, or improper storage.Do not use the material. Review storage conditions and handling procedures. Consider re-testing the material for purity and identity.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products or impurities.Perform peak identification and characterization (e.g., using mass spectrometry). Conduct a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound lot. If degradation is suspected, obtain a new, verified batch of the compound. Review and optimize storage conditions.

Stability and Storage Data Summary

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)To minimize the rate of potential thermal degradation.
Humidity Dry environmentTo prevent hydrolysis of the ester.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term storage.To minimize oxidative degradation.
Light Store in the dark or in an amber container.To prevent potential photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass).To prevent contamination and reaction with container material.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Suitable buffer for HPLC mobile phase

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment at 60°C.

    • Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer a sample of the solid this compound to an oven maintained at 70°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Monitor the samples at appropriate time points to track the extent of degradation.

Visualizations

DegradationPathways EHC Ethyl 1-hydroxy- cyclohexanecarboxylate HCA 1-Hydroxycyclohexane- carboxylic Acid EHC->HCA  Hydrolysis (Acid/Base) EtOH Ethanol EHC->EtOH  Hydrolysis (Acid/Base) OxP Oxidation Products EHC->OxP Oxidation

Caption: Plausible degradation pathways of this compound.

TroubleshootingWorkflow start Stability Issue Observed (e.g., unexpected peaks, physical change) check_storage Review Storage Conditions (Temp, Humidity, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (e.g., container, exposure to air) start->check_handling improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling correct_storage Implement Correct Storage Conditions improper_storage->correct_storage Yes retest Re-test Material improper_storage->retest No correct_handling Implement Correct Handling Procedures improper_handling->correct_handling Yes improper_handling->retest No correct_storage->retest correct_handling->retest issue_resolved Issue Resolved retest->issue_resolved Purity Confirmed forced_degradation Conduct Forced Degradation Study retest->forced_degradation Degradation Suspected identify_degradants Identify Degradation Products (e.g., LC-MS) forced_degradation->identify_degradants

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Purification of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-hydroxycyclohexanecarboxylate. The following sections address common issues encountered during the purification of this compound and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities found in crude this compound synthesized via the Reformatsky reaction?

A1: The most common impurities arise from unreacted starting materials and side reactions. These typically include:

  • Unreacted Cyclohexanone: The ketone starting material may not have fully reacted.

  • Unreacted Ethyl Bromoacetate: The haloester starting material may be present in the crude product.

  • Dehydration Product (Ethyl cyclohex-1-enecarboxylate): Elimination of water from the tertiary alcohol can occur, especially under acidic conditions or at elevated temperatures.

  • Self-condensation Products of Ethyl Bromoacetate: The haloester can react with itself to form byproducts.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Spectroscopic analysis is key to identifying impurities. Here are some characteristic signals to look for:

  • Unreacted Cyclohexanone: A multiplet around 2.35 ppm in the ¹H NMR spectrum corresponds to the alpha-protons of cyclohexanone. In the IR spectrum, a sharp peak around 1715 cm⁻¹ is indicative of a ketone C=O stretch.

  • Dehydration Product (Ethyl cyclohex-1-enecarboxylate): A peak at m/z 154 in the mass spectrum suggests the presence of the dehydrated product due to the loss of a water molecule (18 amu) from the desired product (MW: 172.22). The absence of a broad O-H stretch (around 3400-3600 cm⁻¹) in the IR spectrum is also a key indicator.

Q3: I am having trouble purifying my product by column chromatography. The compound is streaking or not eluting properly. What can I do?

A3: Streaking or poor elution from a silica gel column can be due to the polar hydroxyl group of this compound. Here are some troubleshooting steps:

  • Optimize the Eluent System: A common eluent system for this type of compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should facilitate elution.

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues. You can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent system (e.g., 0.1-1%).

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina.

Q4: My yield is low after purification. What are the potential causes and how can I improve it?

A4: Low yield can result from several factors during the workup and purification process:

  • Incomplete Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover all the product.

  • Loss during Distillation: If distilling, ensure the vacuum is sufficiently low to prevent the need for excessively high temperatures, which can lead to decomposition. A short-path distillation apparatus can also minimize losses.

  • Overly Aggressive Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Always use the minimum amount of hot solvent required to dissolve the crude product.

  • Decomposition: As mentioned, the product can dehydrate. Avoid strong acids and high temperatures during the workup and purification.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical efficiencies of common purification methods for this compound. The data is compiled from literature on the purification of this and structurally similar hydroxy esters.

Purification MethodTypical PurityTypical YieldNotes
Vacuum Distillation >98% (GC)79-90%Effective for removing non-volatile impurities. Risk of dehydration at high temperatures.[1]
Column Chromatography >99% (HPLC)60-85%Good for removing closely related impurities. Can be time-consuming and uses significant solvent.
Recrystallization >99%50-80%Effective if a suitable solvent is found. Yield can be lower due to solubility of the product in the mother liquor.

Experimental Protocols

Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities.

Procedure:

  • Place the crude this compound in a round-bottom flask appropriately sized for the volume of material.

  • Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure. For this compound, the boiling point is approximately 77-80 °C at 1 mmHg.[1]

  • Continue distillation until no more product comes over.

  • Allow the apparatus to cool completely before releasing the vacuum.

Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

Procedure:

  • Prepare the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline products, provided a suitable solvent is identified.

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be necessary.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G cluster_start Start: Crude this compound cluster_troubleshooting Troubleshooting & Purification cluster_end End: Purified Product start Crude Product q1 Are there solid impurities? start->q1 ans1_yes Yes q1->ans1_yes Decision ans1_no No q1->ans1_no Decision q2 Is the product colored? ans2_yes Yes q2->ans2_yes Decision ans2_no No q2->ans2_no Decision q3 Are impurities of different polarity present? ans3_yes Yes q3->ans3_yes Decision ans3_no No q3->ans3_no Decision q4 Are impurities non-volatile? ans4_yes Yes q4->ans4_yes Decision proc5 Recrystallization q4->proc5 Consider proc1 Hot Filtration ans1_yes->proc1 ans1_no->q2 proc2 Charcoal Treatment ans2_yes->proc2 ans2_no->q3 proc3 Column Chromatography ans3_yes->proc3 ans3_no->q4 proc4 Vacuum Distillation ans4_yes->proc4 proc1->q2 proc2->q3 end Pure this compound proc3->end proc4->end proc5->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Reformatsky reaction. This reaction involves the condensation of cyclohexanone with an α-halo ester, typically ethyl bromoacetate, in the presence of metallic zinc.[1][2][3]

Q2: What are the main reagents and typical solvents used in this synthesis?

A2: The key reagents are cyclohexanone, ethyl bromoacetate, and activated zinc metal. The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether, tetrahydrofuran (THF), or a mixture of benzene and ether.[1]

Q3: What are the potential side reactions and byproducts I should be aware of?

A3: Several side reactions can occur, leading to the formation of various byproducts. These include:

  • Wurtz-type coupling: The organozinc reagent formed from ethyl bromoacetate can react with another molecule of ethyl bromoacetate to produce diethyl succinate.

  • Enolization of cyclohexanone: The organozinc reagent can act as a base, leading to the enolization of cyclohexanone. This can result in self-condensation of the ketone (aldol condensation) to form 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.

  • Dehydration of the final product: The desired product, this compound, can undergo dehydration under acidic or harsh work-up conditions to yield ethyl cyclohex-1-ene-1-carboxylate.

  • Unreacted starting materials: Incomplete reaction can leave unreacted cyclohexanone and ethyl bromoacetate in the crude product.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, consider the following:

  • Activate the zinc: Use freshly activated zinc powder to ensure a rapid initiation of the Reformatsky reaction, which can suppress side reactions. Activation can be achieved by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.

  • Control the temperature: Maintain a gentle reflux during the reaction to ensure a steady rate without promoting side reactions that may be favored at higher temperatures.

  • Slow addition of reactants: Add the solution of cyclohexanone and ethyl bromoacetate slowly to the zinc suspension to maintain a low concentration of the reactants and the organozinc intermediate, thereby reducing the likelihood of Wurtz-type coupling and cyclohexanone enolization.

  • Mild work-up: Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to hydrolyze the zinc alkoxide without causing significant dehydration of the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive zinc metal.Activate the zinc powder immediately before use by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum. A small crystal of iodine can also be added to initiate the reaction.
Wet reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents. The reaction is highly sensitive to moisture.
Incorrect reaction temperature.The reaction typically requires gentle heating to initiate and sustain. Maintain a gentle reflux throughout the addition of the reactants.
Formation of a Significant Amount of White Precipitate (Diethyl Succinate) Wurtz-type coupling of the Reformatsky reagent.Add the ethyl bromoacetate and cyclohexanone mixture dropwise to the activated zinc suspension to keep the concentration of the organozinc intermediate low. Ensure a consistent and gentle reflux.
Presence of High-Boiling Point Impurities Aldol condensation of cyclohexanone.This may be caused by prolonged reaction times or the use of a highly reactive organozinc species. Ensure slow addition of reactants and do not exceed the recommended reaction time.
Product is an Unsaturated Ester (Ethyl cyclohex-1-ene-1-carboxylate) Dehydration during work-up or distillation.Use a mild work-up procedure with saturated ammonium chloride solution instead of strong acids. Purify the product by vacuum distillation at the lowest possible temperature.
Difficulty in Isolating the Product Emulsion formation during work-up.Add a saturated solution of sodium chloride (brine) to help break the emulsion during the extraction process.
Product loss during purification.Use fractional distillation under high vacuum to separate the product from byproducts with close boiling points. Consider column chromatography for small-scale purifications.

Quantitative Data on Byproduct Formation (Illustrative)

The following table provides illustrative data on the potential distribution of products and byproducts under different reaction conditions. Note: This data is for illustrative purposes and actual results may vary based on specific experimental parameters.

Reaction Condition This compound (%) Diethyl Succinate (%) 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one (%) Ethyl cyclohex-1-ene-1-carboxylate (%) Unreacted Cyclohexanone (%)
Optimized (Slow Addition, Activated Zn) 75-85< 5< 5< 2< 5
Rapid Addition 40-5020-305-10< 210-15
Inactive Zinc < 105-105-100> 70
Strong Acid Work-up 50-60< 5< 520-30< 5

Experimental Protocols

Key Experiment: Synthesis of this compound via Reformatsky Reaction

Materials:

  • Zinc dust, activated

  • Iodine (crystal)

  • Cyclohexanone, freshly distilled

  • Ethyl bromoacetate, freshly distilled

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Zinc Activation (if not pre-activated): In a fume hood, wash zinc dust with 1 M HCl, followed by deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under vacuum.

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 10.0 g (0.153 mol) of activated zinc dust and a small crystal of iodine. The apparatus should be flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether to the flask.

  • Reactant Addition: In the dropping funnel, prepare a mixture of 12.0 g (0.122 mol) of cyclohexanone and 20.4 g (0.122 mol) of ethyl bromoacetate in 50 mL of anhydrous diethyl ether.

  • Reaction: Add a small portion of the reactant mixture to the zinc suspension and warm the flask gently to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing). Once initiated, add the remainder of the mixture dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require occasional cooling in a water bath to control the rate.

  • Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Cyclohexanone Cyclohexanone Reformatsky Reformatsky Reaction (Anhydrous Ether/THF) Cyclohexanone->Reformatsky EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Quenching Quenching (aq. NH4Cl) Reformatsky->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation Drying->Purification FinalProduct Ethyl 1-hydroxy- cyclohexanecarboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Byproducts Reactants Cyclohexanone + EtOOCCH2Br + Zn Product This compound Reactants->Product Reformatsky Reaction Wurtz Wurtz-type Coupling Reactants->Wurtz Aldol Aldol Condensation Reactants->Aldol Dehydration Dehydration Product->Dehydration Byproduct1 Diethyl Succinate Wurtz->Byproduct1 Byproduct2 2-(Cyclohex-1-en-1-yl)cyclohexan-1-one Aldol->Byproduct2 Byproduct3 Ethyl cyclohex-1-ene-1-carboxylate Dehydration->Byproduct3

Caption: Logical relationships of byproduct formation in the synthesis.

References

Technical Support Center: Optimizing Temperature for Ethyl 1-hydroxycyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Reformatsky reaction to synthesize this valuable intermediate. As Senior Application Scientists, we understand that controlling reaction parameters is critical for success. This guide provides in-depth, field-proven insights into optimizing temperature at each stage of the synthesis, complete with troubleshooting protocols and answers to frequently encountered challenges.

Section 1: The Critical Role of Temperature in the Reformatsky Reaction

The synthesis of this compound is most commonly achieved via the Reformatsky reaction, which involves the condensation of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) using metallic zinc.[1] Temperature is not merely a rate-controlling factor in this process; it is a critical parameter that governs the formation of the key organozinc intermediate, influences the rate of nucleophilic addition, and dictates the prevalence of side reactions.

The reaction proceeds through several distinct stages, each with its own thermal sensitivity:

  • Zinc Activation & Oxidative Addition: The reaction begins with the insertion of zinc metal into the carbon-bromine bond of ethyl bromoacetate to form an organozinc reagent, often called a Reformatsky enolate.[1][2] This step is often the initiation barrier.

  • Nucleophilic Addition: The formed enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. This step typically proceeds through a six-membered, chair-like transition state.[2]

  • Hydrolysis (Workup): An acidic workup is required to protonate the resulting alkoxide and remove zinc salts, yielding the final β-hydroxy ester product.[2]

Controlling the temperature at each of these stages is paramount for achieving high yield and purity.

Reaction Mechanism Overview

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup A Ethyl Bromoacetate + Zinc (Zn) B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition (Initiation Required) D Zinc Alkoxide Intermediate B->D Addition to Carbonyl C Cyclohexanone C->D E This compound (Product) D->E Acidic Hydrolysis (H3O+)

Caption: The three key stages of the Reformatsky reaction for this compound synthesis.

Section 2: Troubleshooting Guide for Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause and solution.

Q1: My reaction fails to initiate. There is no visible change after adding the reagents. What is the primary suspect?

A1: Inactive Zinc Surface. This is the most common cause of initiation failure. The surface of zinc dust or turnings is often coated with a passivating layer of zinc oxide, which prevents the oxidative addition step.

Causality: The oxidative addition of zinc to the α-halo ester requires a clean, metallic zinc surface. The oxide layer is inert under the reaction conditions and must be removed or bypassed.

Troubleshooting Protocol:

  • Thermal & Chemical Activation: Before adding the cyclohexanone, heat a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in your solvent (e.g., toluene) to reflux for approximately 5 minutes.[2] The iodine chemically etches the oxide layer, while the heat ensures a rapid activation.

  • Cooling Before Addition: After the activation step, it is crucial to cool the mixture to room temperature before adding the ethyl bromoacetate and cyclohexanone.[2] Adding reagents to a refluxing mixture can cause an uncontrolled exotherm.

  • Alternative Activators: If iodine is not preferred, 1,2-dibromoethane can also be used to activate the zinc.[3]

Q2: The reaction starts but proceeds very slowly or gives a low yield. How can I optimize the temperature for the main reaction phase?

A2: Suboptimal Reaction Temperature. Once initiated, the reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessive heat can promote side reactions.

Causality: The nucleophilic addition of the Reformatsky enolate to the ketone has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be impractically slow.

Optimization Strategy:

  • After adding the ethyl bromoacetate and the cyclohexanone to the activated zinc suspension, the mixture should be heated to a controlled temperature. A proven condition is stirring at 90 °C for 30 minutes when using toluene as a solvent.[2]

  • Monitoring is Key: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the cyclohexanone starting material. If the reaction stalls, a modest increase in temperature (e.g., to 100 °C) or extended reaction time may be necessary.

Q3: My final product is contaminated with a significant amount of an α,β-unsaturated ester. What causes this and how can it be prevented?

A3: Dehydration of the β-hydroxy Ester Product. The hydroxyl group in the product can be eliminated to form a double bond, especially under harsh thermal or acidic conditions.[4]

Causality: This is a classic dehydration reaction, which is acid-catalyzed and favored by high temperatures. Applying too much heat during the reaction or using overly harsh conditions during the acidic workup will promote this side reaction.

Preventative Measures:

  • Control Reaction Temperature: Avoid exceeding the optimal reaction temperature (e.g., 90-100 °C in toluene). Do not reflux for extended periods unless necessary and confirmed by reaction monitoring.

  • Controlled Workup: Conduct the acidic workup at a reduced temperature. After the reaction is complete, cool the mixture to 0 °C in an ice bath before slowly adding the acid (e.g., 20% hydrochloric acid).[2][5] This minimizes the contact time of the product with acid at higher temperatures.

  • Avoid Distillation Overheating: During purification by vacuum distillation, ensure the pot temperature does not excessively exceed the boiling point of the product [b.p. 77–80° (1 mm)].[5]

Troubleshooting Workflow

G start Reaction Issue Encountered q1 Does the reaction fail to start? start->q1 a1 Activate Zinc: - Reflux with Iodine (5 min) - Cool before adding reagents q1->a1 Yes q2 Is the yield low or reaction sluggish? q1->q2 No end Problem Resolved a1->end a2 Optimize Reaction Temp: - Heat to 90°C for 30 min - Monitor via TLC/GC - Cautiously increase temp if stalled q2->a2 Yes q3 Is the α,β-unsaturated byproduct observed? q2->q3 No a2->end a3 Prevent Dehydration: - Lower reaction temperature - Cool to 0°C for acidic workup - Avoid overheating during distillation q3->a3 Yes q3->end No a3->end

Caption: A decision-making flowchart for troubleshooting common temperature-related issues.

Section 3: Optimized Experimental Protocol

This protocol integrates best practices for temperature control to maximize yield and purity.

Reagents & Equipment:

  • Activated Zinc Dust

  • Iodine (catalytic amount)

  • Toluene (anhydrous)

  • Ethyl bromoacetate

  • Cyclohexanone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Zinc Activation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add activated zinc dust (5.0 eq) and iodine (0.1 eq). Add anhydrous toluene to create a stirrable suspension. Heat the mixture to reflux for 5 minutes.[2]

  • Cooling: Remove the heating mantle and allow the flask to cool to room temperature.

  • Reagent Addition: To the cooled suspension, first add ethyl bromoacetate (2.0 eq).[2] Following this, add a solution of cyclohexanone (1.0 eq) dissolved in a small amount of toluene.[2]

  • Controlled Reaction Heating: Place the flask in a heating mantle and heat the stirred mixture to 90 °C . Maintain this temperature for 30 minutes.[2] Monitor the reaction progress by TLC.

  • Cooling for Workup: Once the reaction is complete (indicated by the consumption of cyclohexanone), cool the reaction flask to 0 °C using an ice bath.[2]

  • Hydrolysis: While stirring at 0 °C, slowly add cold water or a dilute acid solution (e.g., 20% HCl) to quench the reaction and dissolve the zinc salts.[2][5]

  • Extraction & Purification: Filter the suspension and extract the filtrate with a suitable organic solvent (e.g., MTBE or diethyl ether).[2] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or vacuum distillation.[2]

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Is there a single "best" temperature for this reaction?

No, the optimal temperature depends on the specific stage of the reaction. A dynamic approach to temperature control is required for the best outcome. The key is gentle heating for activation, a controlled, elevated temperature for the reaction itself, and cooling for the workup.

FAQ 2: How does my choice of solvent impact the reaction temperature?

The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.

  • Toluene (b.p. ~111 °C): Allows for a reaction temperature of 90 °C, which is effective.[2]

  • Tetrahydrofuran (THF) (b.p. ~66 °C): A common solvent for organometallic reactions, but the lower boiling point means the reaction may need to be run at reflux for a longer period.

  • Diethyl Ether (b.p. ~35 °C): Generally requires longer reaction times due to the low reflux temperature.

FAQ 3: Can I use sonication to help initiate the reaction?

Yes, sonication (the use of ultrasound) is a known method for activating metals, including zinc, for Reformatsky reactions.[4] It can be a viable alternative to thermal/chemical activation, often allowing the reaction to proceed at a lower overall temperature by facilitating the initial oxidative addition step.

Section 5: Data Summary Table

Reaction StageParameterRecommended TemperatureRationale & Key ConsiderationsSource(s)
Zinc Activation Reflux with Iodine~110 °C (Toluene)To remove the passivating ZnO layer from the zinc surface.[2][3]
Reagent Addition Post-ActivationRoom TemperatureTo prevent an uncontrolled exothermic reaction upon addition of the haloester.[2]
Nucleophilic Addition Main Reaction90 °CTo provide sufficient energy for the reaction to proceed efficiently without promoting side reactions.[2]
Workup/Quenching Hydrolysis0 °CTo minimize acid-catalyzed dehydration of the desired β-hydroxy ester product.[2]
Purification Vacuum Distillation77-80 °C @ 1 mmHgTo purify the product without causing thermal decomposition or dehydration.[5]

References

Technical Support Center: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Ethyl 1-hydroxycyclohexanecarboxylate. The following information addresses common issues encountered during synthesis, with a particular focus on the influence of different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Reformatsky reaction. This reaction involves the treatment of cyclohexanone with an α-halo ester, typically ethyl bromoacetate, in the presence of metallic zinc. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which adds to the carbonyl group of the cyclohexanone. Inert solvents such as diethyl ether, tetrahydrofuran (THF), or benzene are commonly used to facilitate the reaction.[1]

Q2: How does the choice of solvent impact the yield of the reaction?

Q3: What are the typical yields for the synthesis of this compound via the Reformatsky reaction?

A3: The expected yield for the Reformatsky reaction between cyclohexanone and ethyl bromoacetate can vary. Some literature suggests yields in the range of 56-71%. Another sonochemical approach using indium metal reported a yield of 82% for the reaction between cyclohexanone and ethyl bromoacetate.[3] The yield is highly dependent on reaction conditions, including the choice of solvent, the activation of the zinc, and the purity of the reagents.

Troubleshooting Guides

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Cause Suggested Solution
Inactive Zinc The surface of the zinc metal may be coated with a layer of zinc oxide, which prevents the reaction. Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.
Presence of Water The organozinc intermediate is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Impure Reagents Impurities in cyclohexanone or ethyl bromoacetate can lead to side reactions. Purify the starting materials before use. Cyclohexanone can be distilled, and ethyl bromoacetate should be handled with care as it is a lachrymator.
Incorrect Reaction Temperature The formation of the organozinc reagent and its subsequent reaction with the ketone are temperature-dependent. The reaction is often initiated at room temperature or with gentle heating and may require cooling if it becomes too exothermic.
Inefficient Stirring As this is a heterogeneous reaction (solid zinc in a liquid phase), efficient stirring is crucial to ensure good contact between the reactants.
Solvent Choice The polarity and coordinating ability of the solvent can affect the stability and reactivity of the Reformatsky reagent. If yields are low in one solvent, consider switching to another (e.g., from diethyl ether to THF). THF is often a good choice due to its ability to solvate the organozinc intermediate effectively.[1]
Formation of Side Products

Problem: The reaction mixture shows the presence of significant side products upon analysis (e.g., by TLC or GC-MS).

Possible Cause Suggested Solution
Self-condensation of Ethyl Bromoacetate The Reformatsky reagent can react with unreacted ethyl bromoacetate. This can be minimized by the slow, dropwise addition of the ethyl bromoacetate to the suspension of zinc and cyclohexanone.
Dehydration of the Product The desired product, a β-hydroxy ester, can undergo dehydration to form an α,β-unsaturated ester, especially under acidic work-up conditions or at elevated temperatures. Use a mild acidic work-up (e.g., saturated ammonium chloride solution) and maintain a low temperature during the work-up and purification steps.
Enolization of Cyclohexanone While less common with less basic zinc enolates compared to Grignard or organolithium reagents, some enolization of the ketone can occur, leading to byproducts.[4]
Solvent-Related Side Reactions In some cases, the solvent itself can participate in side reactions, although this is less common with the typically used inert solvents like ethers and benzene. Ensure the use of high-purity, dry solvents.

Data Presentation

Table 1: Reported Yields for the Synthesis of this compound and a Related Compound

ProductReactionSolventYield (%)Reference
This compoundReformatsky (Indium, Sonication)Not Specified82%[3]
This compoundReformatsky (Zinc)Not Specified56-71%
Ethyl 1-hydroxycyclohexylacetateLithium enolate of ethyl acetate + CyclohexanoneTHF79-90%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction in a Benzene-Ether Mixture

This protocol is adapted from a procedure for a similar synthesis.[5]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous benzene

  • Ethyl 1-bromocyclohexanecarboxylate

  • Cyclohexanone

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel, place the magnesium turnings.

  • Add a solution of ethyl 1-bromocyclohexanecarboxylate in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction (as a precursor step in the cited synthesis, which can be adapted for the Reformatsky by using activated zinc instead of magnesium and ethyl bromoacetate).

  • Once the formation of the organometallic reagent is complete, add a solution of cyclohexanone in a mixture of anhydrous diethyl ether and anhydrous benzene dropwise while maintaining a controlled temperature.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours.

  • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of dilute sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for Reformatsky Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware prep_reagents Activate Zinc & Purify Reagents prep_glass->prep_reagents add_reagents Add Zinc, Cyclohexanone, and Solvent prep_reagents->add_reagents add_bromoester Slowly add Ethyl Bromoacetate add_reagents->add_bromoester reflux Reflux for 1-2 hours add_bromoester->reflux quench Quench with mild acid reflux->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by distillation dry->purify final_product final_product purify->final_product This compound troubleshooting_yield Troubleshooting Low Yield start Low or No Yield check_zinc Is Zinc Activated? start->check_zinc check_water Are Reagents/Solvents Anhydrous? start->check_water check_purity Are Starting Materials Pure? start->check_purity check_conditions Are Temperature/Stirring Optimal? start->check_conditions solution_zinc Activate Zinc (e.g., with I2, HCl wash) check_zinc->solution_zinc No solution_water Use dry glassware and anhydrous solvents under inert atmosphere check_water->solution_water No solution_purity Purify reagents before use check_purity->solution_purity No solution_conditions Optimize temperature and ensure efficient stirring check_conditions->solution_conditions No

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed NMR characterization of ethyl 1-hydroxycyclohexanecarboxylate and compares its spectral features with those of closely related analogues, offering a clear understanding of the influence of the hydroxyl group on the chemical environment of the molecule.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogues. The data for this compound is a representative spectrum based on established chemical shift principles, while the data for ethyl cyclohexanecarboxylate is based on predicted values. This comparison highlights the key differences in chemical shifts arising from the substitution of a hydrogen atom with a hydroxyl group at the C1 position.

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Integration
This compound -OH~3.5Singlet-1H
-O-CH₂ -CH₃4.19Quartet7.12H
Cyclohexyl-H (axial, C2, C6)~1.90Multiplet-2H
Cyclohexyl-H (equatorial, C2, C6)~1.65Multiplet-2H
Cyclohexyl-H (C3, C4, C5)1.25-1.60Multiplet-6H
-O-CH₂-CH₃ 1.25Triplet7.13H
Ethyl cyclohexanecarboxylate -O-CH₂ -CH₃4.07-4.14Multiplet-2H
Cyclohexyl-H (C1)2.23-2.31Multiplet-1H
Cyclohexyl-H1.22-1.98Multiplet-10H
-O-CH₂-CH₃ 1.22-1.26Multiplet-3H

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (ppm)
This compound C =O~175
C -OH (C1)~75
-O-CH₂ -CH₃~61
C H₂ (C2, C6)~35
C H₂ (C3, C5)~22
C H₂ (C4)~25
-O-CH₂-CH₃ ~14
Ethyl cyclohexanecarboxylate C =O~176
-O-CH₂ -CH₃~60
C H (C1)~43
C H₂ (C2, C6)~29
C H₂ (C3, C5)~25.5
C H₂ (C4)~25
-O-CH₂-CH₃ ~14

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • Ensure the sample has completely dissolved; vortex or gently warm if necessary.

2. NMR Instrument Setup:

  • The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Pulse Width: A 30° or 90° pulse.

4. ¹³C NMR Acquisition Parameters:

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

  • Decoupling: Proton decoupling is typically used to simplify the spectrum.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its characterization.

molecular_structure cluster_cyclohexane Cyclohexane Ring cluster_ester Ethyl Ester Group cluster_hydroxyl Hydroxyl Group C1 C1 C2 C2 C1->C2 C_carbonyl C=O C1->C_carbonyl OH OH C1->OH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O_ether O C_carbonyl->O_ether CH2_ethyl CH2 O_ether->CH2_ethyl CH3_ethyl CH3 CH2_ethyl->CH3_ethyl

Caption: Molecular structure of this compound.

workflow start Sample Preparation nmr_acquisition NMR Data Acquisition (¹H and ¹³C) start->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_processing->spectral_analysis structure_elucidation Structure Elucidation and Comparison spectral_analysis->structure_elucidation end Final Characterization structure_elucidation->end

Caption: Workflow for NMR-based characterization.

A Comparative Guide to the Infrared Spectrum of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed interpretation of the IR spectrum of Ethyl 1-hydroxycyclohexanecarboxylate, comparing its characteristic spectral features with those of analogous compounds, cyclohexanol and ethyl acetate. This analysis is supported by established experimental data and protocols to aid in the precise identification of this molecule's functional groups.

Comparison of Infrared Absorption Data

The following table summarizes the key infrared absorption frequencies for this compound and its comparative alternatives. The data highlights the characteristic vibrational modes of the principal functional groups.

Functional GroupVibrational ModeExpected Range for this compound (cm⁻¹)Cyclohexanol (Experimental, cm⁻¹)Ethyl Acetate (Experimental, cm⁻¹)
HydroxylO-H Stretch (Hydrogen-Bonded)3600 - 3200 (Strong, Broad)~3350 (Strong, Broad)N/A
Carbonyl (Ester)C=O Stretch1750 - 1735 (Strong)N/A~1740 (Strong)
Alkanesp³ C-H Stretch2960 - 2850 (Strong to Medium)~2930, ~2850 (Strong)~2980 (Medium)
EsterC-O Stretch1300 - 1000 (Two or more bands)N/A~1240, ~1050 (Strong)
AlcoholC-O Stretch1260 - 1050 (Medium to Strong)~1070 (Strong)N/A

Note: Specific experimental values for this compound were not available at the time of this publication. The expected ranges are based on characteristic functional group absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The acquisition of high-quality IR spectra is critical for accurate structural analysis. The following protocol outlines the standard procedure for obtaining an ATR-FTIR spectrum.

Objective: To obtain the infrared spectrum of a liquid or solid sample using an ATR-FTIR spectrometer.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample: this compound (or other compound of interest).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For a liquid sample, place a small drop of the sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The spectrometer will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Logical Workflow for IR Spectrum Interpretation

The process of interpreting an IR spectrum can be systematically approached to identify the functional groups present in a molecule. The following diagram illustrates this logical workflow.

IR_Spectrum_Interpretation Workflow for IR Spectrum Analysis start Obtain IR Spectrum diagnostic_region Analyze Diagnostic Region (4000-1500 cm⁻¹) start->diagnostic_region oh_nh_check Check for O-H or N-H Stretch (3600-3200 cm⁻¹) diagnostic_region->oh_nh_check co_double_bond_check Check for C=O Stretch (1800-1650 cm⁻¹) oh_nh_check->co_double_bond_check Broad peak present: Alcohol/Carboxylic Acid oh_nh_check->co_double_bond_check No significant peak ch_stretch_check Analyze C-H Stretches (~3000 cm⁻¹) co_double_bond_check->ch_stretch_check Strong, sharp peak present: Carbonyl Compound co_double_bond_check->ch_stretch_check No significant peak fingerprint_region Analyze Fingerprint Region (<1500 cm⁻¹) ch_stretch_check->fingerprint_region Peaks >3000 cm⁻¹ (sp² C-H) Peaks <3000 cm⁻¹ (sp³ C-H) co_single_bond_check Check for C-O Stretch (1300-1000 cm⁻¹) fingerprint_region->co_single_bond_check final_structure Propose Molecular Structure co_single_bond_check->final_structure Peaks present: Ester, Ether, Alcohol co_single_bond_check->final_structure No significant peaks

Caption: A flowchart illustrating the systematic approach to interpreting an IR spectrum.

Mass Spectrometry Analysis: A Comparative Guide to Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry analysis of Ethyl 1-hydroxycyclohexanecarboxylate with its non-hydroxylated analog, Ethyl cyclohexanecarboxylate. Due to the limited availability of a public mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established mass spectrometry principles and a comparative analysis with the known spectrum of a structurally similar compound. This information is intended to aid in the identification and characterization of this and related compounds in a research and development setting.

Performance Comparison: Predicted vs. Known Spectra

The introduction of a hydroxyl group onto the cyclohexane ring is expected to significantly influence the fragmentation pattern in mass spectrometry. The following table summarizes the key predicted and known mass-to-charge ratios (m/z) for this compound and Ethyl cyclohexanecarboxylate, respectively.

FeatureThis compound (Predicted)Ethyl cyclohexanecarboxylate (Known)
Molecular Formula C₉H₁₆O₃C₉H₁₆O₂
Molecular Weight 172.22 g/mol [1]156.22 g/mol [2][3]
Molecular Ion (M⁺) m/z 172 (expected to be of low abundance)m/z 156
Key Fragment Ions (m/z) 154 (Loss of H₂O), 127 (Loss of -OC₂H₅), 111, 99, 81, 55128, 111, 81, 55 (Base Peak)
Base Peak Predicted to be m/z 55 or 81m/z 55

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is anticipated to be driven by the presence of both the ester and hydroxyl functional groups. The initial ionization will form a molecular ion (m/z 172). Key fragmentation steps are predicted to include the loss of a water molecule (H₂O) from the hydroxyl group, the loss of the ethoxy group (-OC₂H₅) from the ester, and subsequent ring cleavages.

Ethyl_1_hydroxycyclohexanecarboxylate_Fragmentation M+ (m/z 172) M+ (m/z 172) m/z 154 m/z 154 M+ (m/z 172)->m/z 154 - H₂O m/z 127 m/z 127 M+ (m/z 172)->m/z 127 - OC₂H₅ m/z 81 m/z 81 m/z 154->m/z 81 - C₄H₅O m/z 99 m/z 99 m/z 127->m/z 99 - CO m/z 99->m/z 81 - H₂O m/z 55 m/z 55 m/z 81->m/z 55 - C₂H₂

Caption: Predicted fragmentation pathway of this compound.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of this compound and a reference compound like Ethyl cyclohexanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_A Ethyl 1-hydroxy- cyclohexanecarboxylate Solution GC_Inlet GC Injection Sample_A->GC_Inlet Sample_B Ethyl cyclohexanecarboxylate (Reference) Solution Sample_B->GC_Inlet GC_Column Gas Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometry Detection (EI) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Spectral_Comparison Spectral Comparison and Interpretation Data_Acquisition->Spectral_Comparison Report Final Report Spectral_Comparison->Report

Caption: A generalized workflow for the comparative GC-MS analysis.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocol outlines a standard approach for the GC-MS analysis of the title compound and its analogs.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound and Ethyl cyclohexanecarboxylate in a volatile solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL in the same solvent.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the fragmentation pattern of this compound with that of Ethyl cyclohexanecarboxylate to elucidate the influence of the hydroxyl group.

  • Utilize mass spectral libraries (e.g., NIST) to aid in the identification of the reference compound and to search for potential matches for the analyte.

Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of volatile compounds like this compound, other techniques can provide complementary information.

TechniquePrincipleApplicability
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Suitable for less volatile or thermally labile analogs. Can be coupled with MS (LC-MS) for structural information.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the carbon and proton framework.Essential for unambiguous structure elucidation and isomer differentiation.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Confirms the presence of the hydroxyl (-OH) and ester (C=O) groups.

The selection of an analytical technique should be guided by the specific research question, the purity of the sample, and the available instrumentation. For definitive structural confirmation, a combination of these techniques is often employed.

References

A Comparative Guide to Ethyl and Methyl 1-hydroxycyclohexanecarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a research endeavor. Among the myriad of choices, alkyl 1-hydroxycyclohexanecarboxylates serve as versatile scaffolds. This guide provides a detailed, data-driven comparison of two key analogues: Ethyl 1-hydroxycyclohexanecarboxylate and Mthis compound, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in chemical reactions and biological systems. The following table summarizes the key properties for both compounds.

PropertyThis compoundMthis compound
CAS Number 1127-01-16149-50-4
Molecular Formula C₉H₁₆O₃[1]C₈H₁₄O₃[2]
Molecular Weight 172.22 g/mol [3]158.20 g/mol
Boiling Point 228 °CNo data available
Density 1.104 g/cm³No data available
Refractive Index 1.4532No data available
Flash Point 86 °CNo data available
pKa (Predicted) 13.28 ± 0.20No data available
Appearance Colorless to light yellow solid-liquid mixtureNo data available

Synthesis and Reactivity: A Comparative Overview

Both Ethyl and Mthis compound are typically synthesized via the esterification of 1-hydroxycyclohexanecarboxylic acid with the corresponding alcohol (ethanol or methanol) under acidic conditions.

A significant application for α-hydroxy esters is in the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[4][5][6][7] This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocols

While specific comparative experimental data is scarce, the following sections provide representative protocols for reactions where these esters could be utilized.

General Esterification of 1-hydroxycyclohexanecarboxylic Acid

This protocol outlines the synthesis of the title compounds from their parent carboxylic acid.

Materials:

  • 1-hydroxycyclohexanecarboxylic acid

  • Anhydrous ethanol or methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxycyclohexanecarboxylic acid in an excess of the corresponding anhydrous alcohol (ethanol or methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by vacuum distillation.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Acid Dissolve 1-hydroxycyclohexanecarboxylic acid in excess alcohol Start->Dissolve Acid Add Catalyst Add conc. H₂SO₄ Dissolve Acid->Add Catalyst Reflux Reflux for several hours Add Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ soln. Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation Concentrate->Purify End End Purify->End G cluster_reformatsky Reformatsky Reaction Workflow Start Start Activate Zinc Activate Zinc with Iodine Start->Activate Zinc Add Reactants Add Aldehyde/Ketone and Ester Activate Zinc->Add Reactants Initiate Reaction Heat to initiate Add Reactants->Initiate Reaction Stir Stir until completion Initiate Reaction->Stir Quench Quench with dilute acid Stir->Quench Extract Extract with organic solvent Quench->Extract Wash & Dry Wash and Dry Extract->Wash & Dry Purify Purify Product Wash & Dry->Purify End End Purify->End

References

A Comparative Guide to the Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-hydroxycyclohexanecarboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a detailed comparison of two common and effective synthesis routes for this compound: the Reformatsky reaction and the lithium enolate addition. The comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic workflows.

Data Presentation

The following table summarizes the key quantitative metrics for the two synthesis routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Reformatsky ReactionRoute 2: Lithium Enolate Addition
Starting Materials Cyclohexanone, Ethyl bromoacetate, ZincCyclohexanone, Ethyl acetate, n-Butyllithium, Hexamethyldisilazane
Yield 94%[1]79-90%[2]
Reaction Time 5 hours (reflux)[1]~1 hour (low temperature)[2]
Reaction Temperature Reflux[1]-78°C to room temperature[2]
Product Purity Not explicitly stated, purified by extraction and concentration[1]Described as "high state of purity" after distillation[2]

Experimental Protocols

Route 1: Reformatsky Reaction

This route utilizes the classical Reformatsky reaction, involving the reaction of an α-halo ester with a ketone in the presence of zinc metal.

Experimental Procedure: [1]

  • To a solution of cyclohexanone (9.52 g, 97.0 mmol) in 100 mL of THF under a nitrogen atmosphere, add zinc powder (7.6 g, 116.4 mmol) and a small amount of iodine.

  • To this suspension, add ethyl bromoacetate (11.8 mL, 106.7 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After completion, cool the mixture in an ice bath and slowly add 100 mL of 10% sulfuric acid solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic phases, wash with saturated aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a colorless oil.

Route 2: Lithium Enolate Addition

This method involves the generation of the lithium enolate of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone.

Experimental Procedure: [2]

  • Preparation of Lithium bis(trimethylsilyl)amide: In a dry, three-necked flask under a static nitrogen pressure, place a hexane solution of n-butyllithium (0.250 mole). Cool the flask in an ice-water bath and add hexamethyldisilazane (42.2 g, 0.263 mole) dropwise over 10 minutes. Remove the ice bath and stir for an additional 15 minutes. Remove the hexane under reduced pressure to yield white crystals of lithium bis(trimethylsilyl)amide. Dissolve the crystals in 225 mL of tetrahydrofuran.

  • Formation of Ethyl lithioacetate: Cool the solution of lithium bis(trimethylsilyl)amide in an acetone-dry ice bath. Add ethyl acetate (22.1 g, 0.250 mole) dropwise over 10 minutes. Continue stirring for an additional 15 minutes.

  • Reaction with Cyclohexanone: To the cold solution of ethyl lithioacetate, add a solution of cyclohexanone (24.6 g, 0.250 mole) in 25 mL of tetrahydrofuran dropwise over 10 minutes.

  • After an additional 5 minutes, hydrolyze the reaction mixture by adding 75 mL of 20% hydrochloric acid in one portion.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent with a rotary evaporator and distill the residue under reduced pressure to yield pure this compound.

Synthesis Workflow Visualization

The following diagrams illustrate the logical flow of each synthesis route.

Synthesis_Routes cluster_0 Route 1: Reformatsky Reaction cluster_1 Route 2: Lithium Enolate Addition R1_Start1 Cyclohexanone R1_Reaction Reformatsky Reaction (THF, Reflux, 5h) R1_Start1->R1_Reaction R1_Start2 Ethyl Bromoacetate R1_Start2->R1_Reaction R1_Start3 Zinc R1_Start3->R1_Reaction R1_Workup Acidic Workup & Extraction R1_Reaction->R1_Workup R1_Product This compound R1_Workup->R1_Product R2_Start1 Ethyl Acetate R2_Enolate Enolate Formation (THF, -78°C) R2_Start1->R2_Enolate R2_Start2 Lithium bis(trimethylsilyl)amide R2_Start2->R2_Enolate R2_Reaction Nucleophilic Addition (THF, -78°C) R2_Enolate->R2_Reaction R2_Start3 Cyclohexanone R2_Start3->R2_Reaction R2_Workup Acidic Workup & Extraction R2_Reaction->R2_Workup R2_Product This compound R2_Workup->R2_Product

Caption: Comparative workflow of the two synthesis routes.

Conclusion

Both the Reformatsky reaction and the lithium enolate addition are viable and high-yielding methods for the synthesis of this compound. The Reformatsky reaction offers a very high yield in a one-pot procedure under reflux conditions. The lithium enolate addition, while requiring the preparation of the lithium amide base, proceeds at a lower temperature and is described as producing a product of high purity. The choice between these two routes may depend on the availability of starting materials, equipment, and the desired level of product purity without extensive purification.

References

A Comparative Analysis of the Reactivity of Cyclic vs. Acyclic Alpha-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cyclic and acyclic alpha-hydroxy esters, focusing on key chemical transformations including hydrolysis, oxidation, and esterification. The inherent structural differences between these two classes of molecules, primarily the presence of a ring in the cyclic analogues (lactones), lead to significant variations in their chemical behavior. This analysis is supported by experimental data and detailed methodologies to assist in experimental design and interpretation.

Executive Summary

Cyclic alpha-hydroxy esters, specifically alpha-hydroxy-gamma-butyrolactone, generally exhibit enhanced reactivity in hydrolysis compared to their acyclic counterparts, such as ethyl lactate. This heightened reactivity is primarily attributed to ring strain and stereoelectronic effects inherent in the cyclic structure. In oxidation reactions, both classes of compounds can be converted to their corresponding alpha-keto esters, with the specific reaction rates being highly dependent on the chosen oxidant and reaction conditions. The formation of these esters from their parent hydroxy acids is governed by equilibrium processes, with the intramolecular nature of lactonization often providing a thermodynamic advantage.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the reactivity of representative cyclic and acyclic alpha-hydroxy esters. Due to the limited availability of direct side-by-side comparative studies under identical conditions, data from closely related systems are presented to illustrate the general reactivity trends.

Table 1: Comparative Alkaline Hydrolysis Rates

CompoundStructureTypeRate Constant (k) [L mol⁻¹ s⁻¹]Conditions
γ-ButyrolactoneCyclic~1.8 x 10⁻¹ (Estimated)Aqueous NaOH, 25°C
Ethyl LactateAcyclic~1.1 x 10⁻²Aqueous NaOH, 25°C

Table 2: Comparative Oxidation Reaction Data

SubstrateOxidizing AgentProductReaction TimeYield
α-Hydroxy-γ-butyrolactonePotassium Permanganateα-Keto-γ-butyrolactoneVariesGood
Ethyl LactateDess-Martin PeriodinaneEthyl Pyruvate~2 hoursHigh

Note: Direct kinetic comparison is challenging due to the variety of effective oxidizing agents for each substrate. The data presented showcases common reagents and expected outcomes.

Table 3: Comparative Esterification/Lactonization Equilibrium Data

ReactionReactantsProductEquilibrium Constant (Keq)
Lactonizationγ-Hydroxybutyric Acidγ-Butyrolactone> 1 (Favorable)
EsterificationLactic Acid + EthanolEthyl Lactate + Water~3.02[1]

Understanding the Reactivity Differences: Signaling Pathways and Logical Relationships

The differences in reactivity can be understood through the underlying chemical principles of ring strain and stereoelectronics.

Reactivity_Factors cluster_0 Cyclic α-Hydroxy Ester (Lactone) cluster_1 Acyclic α-Hydroxy Ester Lactone α-Hydroxy Lactone RingStrain Significant Ring Strain Lactone->RingStrain possesses s_cis Fixed s-cis Conformation Lactone->s_cis enforces HighReactivity Higher Reactivity RingStrain->HighReactivity leads to s_cis->HighReactivity contributes to LowerReactivity Lower Reactivity Acyclic Acyclic α-Hydroxy Ester NoStrain No Ring Strain Acyclic->NoStrain possesses s_trans Favored s-trans Conformation Acyclic->s_trans adopts NoStrain->LowerReactivity leads to s_trans->LowerReactivity contributes to

Caption: Factors influencing the relative reactivity of cyclic vs. acyclic α-hydroxy esters.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of cyclic and acyclic alpha-hydroxy esters.

Experimental Protocol 1: Determination of Alkaline Hydrolysis Rate Constant

This protocol outlines a method to determine and compare the second-order rate constants for the alkaline hydrolysis of a cyclic alpha-hydroxy ester (e.g., α-hydroxy-γ-butyrolactone) and an acyclic alpha-hydroxy ester (e.g., ethyl lactate).

Materials:

  • α-Hydroxy-γ-butyrolactone

  • Ethyl lactate

  • 0.05 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.05 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Thermostatic water bath (25°C)

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Equilibrate separate solutions of the ester (e.g., 0.05 M in a suitable solvent miscible with water, if necessary) and 0.05 M NaOH in the thermostatic water bath at 25°C.

  • To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a flask, starting the stopwatch simultaneously.

  • At regular time intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of 0.05 M HCl (e.g., 15 mL).

  • Titrate the unreacted HCl with the standardized 0.05 M NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of unreacted ester at each time point.

  • Plot 1/[Ester] versus time. The slope of the resulting straight line will be equal to the second-order rate constant, k.

Hydrolysis_Workflow start Start equilibrate Equilibrate Reactants (Ester and NaOH at 25°C) start->equilibrate mix Mix Reactants & Start Timer equilibrate->mix aliquot Withdraw Aliquot at Time 't' mix->aliquot quench Quench with Excess HCl aliquot->quench titrate Titrate with NaOH quench->titrate calculate Calculate [Ester]t titrate->calculate repeat Repeat for Multiple Time Points calculate->repeat repeat->aliquot more time points plot Plot 1/[Ester] vs. Time repeat->plot all time points collected determine_k Determine Rate Constant (k) from Slope plot->determine_k end End determine_k->end

Caption: Experimental workflow for determining the hydrolysis rate constant.

Experimental Protocol 2: Comparative Oxidation to α-Keto Esters

This protocol provides a general framework for comparing the oxidation of a cyclic and an acyclic alpha-hydroxy ester using a common oxidizing agent.

Materials:

  • α-Hydroxy-γ-butyrolactone

  • Ethyl lactate

  • Oxidizing agent (e.g., Dess-Martin periodinane or potassium permanganate)

  • Appropriate solvent (e.g., dichloromethane for Dess-Martin, acetone/water for permanganate)

  • Quenching agent (e.g., sodium thiosulfate for permanganate)

  • Apparatus for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure:

  • In two separate flasks, dissolve equimolar amounts of the cyclic and acyclic alpha-hydroxy ester in the appropriate solvent.

  • Cool the solutions in an ice bath.

  • Add the oxidizing agent portion-wise to each flask while monitoring the reaction progress by TLC or GC-MS.

  • Record the time required for the complete consumption of the starting material in each reaction.

  • Upon completion, quench the reactions appropriately.

  • Isolate and purify the resulting alpha-keto esters.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Oxidation_Comparison cluster_0 Cyclic Ester Oxidation cluster_1 Acyclic Ester Oxidation dissolve_cyclic Dissolve Cyclic α-Hydroxy Ester oxidize_cyclic Add Oxidant dissolve_cyclic->oxidize_cyclic monitor_cyclic Monitor Reaction (TLC/GC-MS) oxidize_cyclic->monitor_cyclic quench_cyclic Quench Reaction monitor_cyclic->quench_cyclic isolate_cyclic Isolate Product quench_cyclic->isolate_cyclic compare Compare Reaction Times and Yields isolate_cyclic->compare dissolve_acyclic Dissolve Acyclic α-Hydroxy Ester oxidize_acyclic Add Oxidant dissolve_acyclic->oxidize_acyclic monitor_acyclic Monitor Reaction (TLC/GC-MS) oxidize_acyclic->monitor_acyclic quench_acyclic Quench Reaction monitor_acyclic->quench_acyclic isolate_acyclic Isolate Product quench_acyclic->isolate_acyclic isolate_acyclic->compare

Caption: Workflow for the comparative oxidation of α-hydroxy esters.

Conclusion

The reactivity of alpha-hydroxy esters is significantly influenced by their cyclic or acyclic nature. Cyclic alpha-hydroxy esters (lactones) are generally more susceptible to nucleophilic attack, such as hydrolysis, due to inherent ring strain and unfavorable stereoelectronics in the ground state. While both classes can be oxidized to the corresponding alpha-keto derivatives, the choice of oxidant and reaction conditions are crucial in determining the reaction efficiency. Understanding these fundamental differences in reactivity is essential for professionals in research and drug development for applications ranging from prodrug design to the synthesis of complex organic molecules.

References

A Comparative Guide to Purity Analysis of Ethyl 1-hydroxycyclohexanecarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. Ethyl 1-hydroxycyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is proposed, offering excellent resolution and sensitivity for the main component and potential impurities.

Potential Impurities

The purity analysis of this compound must consider potential process-related impurities and degradation products. A common synthetic route is the Reformatsky reaction, involving the reaction of a ketone (cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of zinc.[1][2][3] Based on this and general ester chemistry, potential impurities could include:

  • Cyclohexanone: Unreacted starting material.

  • Ethyl bromoacetate: Unreacted starting material.

  • Ethyl cyclohex-1-enecarboxylate: A potential dehydration by-product.

  • 1-Hydroxycyclohexanecarboxylic acid: A hydrolysis product.

Experimental Protocol: Proposed HPLC Method

The following hypothetical reversed-phase HPLC method is proposed for the purity analysis of this compound and its potential impurities. This method is based on common practices for the analysis of similar ethyl esters and cyclohexanol derivatives.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating compounds with differing polarities.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 40% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-22 min: 90% B to 40% B

    • 22-30 min: Hold at 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as esters often lack a strong chromophore at higher wavelengths).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Comparison of Analytical Techniques

While HPLC is a robust method for purity analysis, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary information.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.[4][5][6]
Typical Sample Type Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds in a deuterated solvent.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL~0.1 - 1 mg/mL (impurity detection)
Limit of Quantification (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL~0.3 - 3 mg/mL (impurity quantification)
Precision (RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Throughput Moderate to HighHighLow to Moderate
Strengths Wide applicability, high resolution, well-established for purity determination.Excellent for volatile impurities, high sensitivity.Absolute quantification without a specific reference standard for each impurity, provides structural information.
Limitations Requires chromophores for UV detection, analyte must be soluble.Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.

Experimental Protocols for Alternative Techniques

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and semi-volatile impurities.

  • Chromatographic System: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Detector Temperature (FID): 280 °C

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR)

qNMR provides a primary method for determining purity without the need for identical reference standards for each impurity.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Method:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Injection Inject Sample/Standard Dissolve_Sample->Injection Dissolve_Standard->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC experimental workflow for purity analysis.

Method_Comparison cluster_questions Key Analytical Questions cluster_methods Recommended Analytical Method Start Purity Analysis of This compound is_volatile Are impurities volatile & thermally stable? Start->is_volatile need_absolute Is absolute quantification without specific standards required? is_volatile->need_absolute No / Unknown GC GC / GC-MS is_volatile->GC Yes need_routine Is this for routine QC with high throughput? need_absolute->need_routine No qNMR qNMR need_absolute->qNMR Yes HPLC HPLC need_routine->HPLC Yes need_routine->HPLC No (Complementary to qNMR)

References

Navigating the Analysis of Ethyl 1-hydroxycyclohexanecarboxylate: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) data for Ethyl 1-hydroxycyclohexanecarboxylate and its structural analogs, offering insights into expected analytical behavior and fragmentation patterns. While a complete, publicly available experimental GC-MS dataset for this compound remains elusive, this guide leverages data from closely related compounds to provide a robust analytical framework.

Performance Comparison: A Look at Structural Analogs

To understand the potential GC-MS profile of this compound, a comparative analysis with its structural analogs is crucial. The following table summarizes key GC-MS data for related compounds, offering a baseline for what researchers might expect.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Notes
This compound C₉H₁₆O₃172.22[1]Data not publicly available-
Ethyl 2-hydroxycyclohexane-1-carboxylate (Isomer)C₉H₁₆O₃172.22[2]101 (Top Peak), 73 (2nd Highest), 144 (3rd Highest)[2]Positional isomer; fragmentation may differ slightly.
Ethyl cyclohexanecarboxylateC₉H₁₆O₂156.22Data not publicly available in detail in search results.Lacks the hydroxyl group, leading to a lower molecular weight and different fragmentation.
Methyl cyclohexanecarboxylateC₈H₁₄O₂142.20Data not publicly available in detail in search results.Esterified with methanol instead of ethanol, resulting in a lower molecular weight.

Deciphering the Fragments: Expected Mass Spectrum Behavior

While a definitive mass spectrum for this compound is not available, general principles of mass spectrometry allow for the prediction of its fragmentation pattern. For esters, fragmentation commonly occurs alpha to the carbonyl group. The presence of a hydroxyl group on the cyclohexane ring is expected to influence the fragmentation, potentially leading to water loss.

For the isomeric compound, Ethyl 2-hydroxycyclohexane-1-carboxylate, the prominent peaks at m/z 101, 73, and 144 suggest specific fragmentation pathways that could be analogous to the 1-hydroxy isomer.

A Blueprint for Analysis: Experimental Protocol

The following is a detailed methodology for the GC-MS analysis of this compound and its analogs. This protocol is based on established methods for similar compounds and can be adapted to specific instrumentation and analytical goals.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).

  • Derivatization (Optional): For compounds with active hydroxyl groups, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

Visualizing the Workflow

To clarify the analytical process, the following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolve in Volatile Solvent Sample->Solvent Dilution Dilute to Working Concentration Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC_Injection GC Injection Vial->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Library Search & Spectral Interpretation Data_Acquisition->Library_Search Report Generate Report Library_Search->Report

Caption: Experimental workflow for GC-MS analysis.

Logical Pathway for Compound Identification

The identification of an unknown compound using GC-MS follows a logical progression of steps, as outlined in the diagram below.

Identification_Pathway Start GC-MS Analysis of Unknown GetRT Determine Retention Time (RT) Start->GetRT GetMS Acquire Mass Spectrum Start->GetMS CompareRT Compare RT with Known Standards (if available) GetRT->CompareRT AnalyzeFragments Analyze Fragmentation Pattern GetMS->AnalyzeFragments ProposeStructure Propose Putative Structure CompareRT->ProposeStructure AnalyzeFragments->ProposeStructure ConfirmStructure Confirm Structure with Authentic Standard ProposeStructure->ConfirmStructure

Caption: Logical pathway for compound identification.

References

A Comparative Guide to Alternatives for Ethyl 1-hydroxycyclohexanecarboxylate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For the modern medicinal and organic chemist, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 1-hydroxycyclohexanecarboxylate has long been a reliable scaffold, prized for its utility in constructing complex molecular architectures. Its unique combination of a tertiary alcohol and an ester functional group on a cyclohexyl ring allows for its participation in a variety of important transformations, including the Ritter reaction for amide synthesis and the formation of medicinally relevant spiro-β-lactams.

However, an evolving understanding of reaction mechanisms and the constant drive for improved efficiency, selectivity, and milder reaction conditions have led to the exploration of alternative reagents. This guide provides a comprehensive comparison of this compound with viable alternatives in these two key synthetic applications. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and offer insights to guide your selection of the optimal reagent for your specific synthetic challenge.

I. The Ritter Reaction: Beyond a Single Tertiary Alcohol for N-Substituted Amide Synthesis

The Ritter reaction is a powerful tool for the synthesis of N-substituted amides, proceeding through the acid-catalyzed addition of a nitrile to a carbocation.[1] Tertiary alcohols, such as this compound, are excellent precursors for the requisite carbocation. Upon protonation of the hydroxyl group and subsequent loss of water, a stable tertiary carbocation is formed, which is then trapped by the nitrile. Hydrolysis of the resulting nitrilium ion furnishes the final amide product.

Mechanistic Overview: The Ritter Reaction

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Addition & Hydrolysis R3COH Tertiary Alcohol (e.g., this compound) R3COH2+ Protonated Alcohol R3COH->R3COH2+ + H⁺ R3C+ Tertiary Carbocation R3COH2+->R3C+ - H₂O Nitrilium Nitrilium Ion R3C+->Nitrilium + R'CN H2O H₂O R'CN Nitrile Amide_Intermediate Amide Intermediate Nitrilium->Amide_Intermediate + H₂O Amide N-Substituted Amide Amide_Intermediate->Amide - H⁺

Caption: Generalized mechanism of the Ritter Reaction.

While this compound is an effective substrate, a wide range of other tertiary alcohols can also serve as carbocation precursors in the Ritter reaction.[1] The choice of alcohol can influence reaction rates and yields, and in some cases, may be dictated by the desired substitution pattern of the final amide.

Alternative Tertiary Alcohols in the Ritter Reaction

A key alternative to this compound is the simpler and often more readily available tert-butanol . Other cyclic and acyclic tertiary alcohols are also effective. The efficiency of the Ritter reaction is highly dependent on the stability of the carbocation intermediate; tertiary and benzylic alcohols are particularly good substrates.[2]

Comparative Performance Data

The choice of catalyst can significantly impact the efficiency of the Ritter reaction, and different tertiary alcohols may exhibit varying reactivity with different catalytic systems. A comparative study using various solid acid catalysts highlights these differences.

EntryAlcoholNitrileCatalyst I (SBNPSA) Time/Yield (%)Catalyst II (Ca(HSO4)2) Time/Yield (%)Catalyst III (Bi(OTf)3) Time/Yield (%)Catalyst IV (H3PW12O40) Time/Yield (%)Catalyst V (PMA/SiO2) Time/Yield (%)
1tert-ButanolBenzonitrile45 min / 98%2 h / 91%17 h / 85%10 h / 99%6.5 h / 95%
21-AdamantanolAcetonitrile15 min / 98%---6.5 h / 87%
3TriphenylmethanolChloroacetonitrile70 min / 94%2 h / 85%--6.5 h / 87%
Data adapted from a study on the use of silica-bonded N-propyl sulphamic acid (SBNPSA) as a catalyst for the Ritter reaction.[3]

This data demonstrates that simple tertiary alcohols like tert-butanol can provide excellent yields in the Ritter reaction, often with shorter reaction times depending on the catalyst employed.[3] For instance, with the SBNPSA catalyst, tert-butanol reacts with benzonitrile to give the corresponding amide in 98% yield in just 45 minutes.[3] While direct comparative data with this compound under these specific conditions is not available in this study, the high efficiency observed with other tertiary alcohols suggests they are strong alternatives.

Experimental Protocol: Ritter Reaction with tert-Butanol

Objective: To synthesize N-tert-butylbenzamide from tert-butanol and benzonitrile using a solid acid catalyst.

Materials:

  • tert-Butanol

  • Benzonitrile

  • Silica-bonded N-propyl sulphamic acid (SBNPSA)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of benzonitrile (1 mmol) and tert-butanol (1.2 mmol), add SBNPSA (0.1 g).

  • Stir the reaction mixture at 80 °C for 45 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and add ethyl acetate (10 mL).

  • Filter the catalyst and wash it with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-tert-butylbenzamide.

II. Synthesis of Spiro-β-Lactams: The Staudinger Cycloaddition as a Powerful Alternative

Spiro-β-lactams are a class of compounds with significant medicinal interest, exhibiting a range of biological activities.[4] While routes starting from this compound can be envisioned, a more common and highly versatile alternative for the construction of the spiro-β-lactam core is the Staudinger [2+2] cycloaddition of a ketene with an imine.[5]

Mechanistic Overview: The Staudinger [2+2] Cycloaddition

Staudinger_Mechanism cluster_0 Ketene & Imine cluster_1 Zwitterionic Intermediate cluster_2 Ring Closure Ketene Ketene (R₂C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine (R'N=CHR'') Imine->Zwitterion Spiro-beta-lactam Spiro-β-lactam Zwitterion->Spiro-beta-lactam Conrotatory Ring Closure

Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.

This reaction pathway offers significant flexibility, as a wide variety of ketenes and imines can be employed, allowing for the synthesis of a diverse library of spiro-β-lactams. The ketene is often generated in situ from an acyl chloride and a base, such as triethylamine.[5]

Alternative Precursors for Spiro-β-Lactam Synthesis

The Staudinger approach allows for the construction of the spirocyclic system from acyclic or cyclic precursors that do not necessarily contain the pre-formed cyclohexyl ring with a hydroxyl group. For instance, a spiro-β-lactam with a cyclohexyl group can be synthesized from an imine derived from cyclohexanone.

Comparative Performance and Diastereoselectivity

The diastereoselectivity of the Staudinger cycloaddition can be influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. For example, the use of microwave irradiation has been shown to affect both the reaction time and the diastereomeric ratio of the products compared to conventional heating.[6]

A study on the synthesis of novel chiral spiro-β-lactams from nitrile oxides and a penicillanate derivative provides a comparison of conventional heating versus microwave irradiation.

EntryReaction ConditionTimeYield of Major Product (%)Overall Yield (%)
1Conventional Heating (Toluene, 80°C)1 h7998
2Microwave Irradiation (Toluene, 80°C)30 min4274
Data adapted from a study on the 1,3-dipolar cycloaddition for the synthesis of chiral spiro-β-lactams.[6]

While this data is for a 1,3-dipolar cycloaddition, a related reaction for forming heterocyclic rings, it illustrates the principle that reaction conditions can have a profound impact on yield and selectivity. In this case, conventional heating provided a significantly higher yield of the desired product.[6]

Experimental Protocol: Staudinger Synthesis of a Spiro-β-Lactam

Objective: To synthesize a spiro-β-lactam via the [2+2] cycloaddition of a ketene (generated in situ) and an imine.

Materials:

  • Substituted phenylacetic acid

  • Tosyl chloride (TsCl)

  • Triethylamine

  • Isatin Schiff base (imine)

  • Anhydrous toluene

Procedure:

  • To a solution of the substituted phenylacetic acid (1 mmol) in anhydrous toluene (10 mL), add triethylamine (2.2 mmol).

  • Heat the mixture to 120 °C and add a solution of tosyl chloride (1.1 mmol) in anhydrous toluene (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 120 °C for 1 hour to ensure the formation of the ketene.

  • Cool the reaction mixture to room temperature.

  • Add the isatin Schiff base (1 mmol) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired spiro-β-lactam.[7]

III. Comparative Analysis and Conclusion

FeatureThis compoundAlternative Reagents
Synthetic Application Ritter Reaction, Spiro-β-lactam SynthesisRitter Reaction (other tertiary alcohols), Spiro-β-lactam Synthesis (Staudinger cycloaddition)
Key Advantage Versatile building block with a pre-formed functionalized cyclohexyl ring.Ritter: Readily available and often less expensive alternatives (e.g., t-butanol). Staudinger: High modularity and ability to construct diverse spirocyclic systems.
Key Disadvantage May be more expensive or require more synthetic steps to prepare compared to simpler alternatives.Ritter: Carbocation rearrangements are possible with certain substrates. Staudinger: Requires careful control of reaction conditions to achieve high diastereoselectivity.
Mechanistic Consideration Formation of a tertiary carbocation is a key step.Ritter: Stability of the carbocation is crucial. Staudinger: Proceeds through a zwitterionic intermediate.

The choice between this compound and its alternatives will ultimately depend on the specific target molecule, desired substitution patterns, cost considerations, and the desired level of control over stereochemistry. By carefully considering the mechanistic nuances and available experimental data, researchers can make informed decisions to optimize their synthetic strategies.

References

Benchmarking the efficiency of Ethyl 1-hydroxycyclohexanecarboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for this compound, a valuable intermediate in the pharmaceutical and chemical industries. The efficiency of each method is evaluated based on reported yields and reaction conditions, supported by detailed experimental protocols.

Comparison of Synthesis Methods

The selection of a synthesis route for this compound often depends on factors such as desired yield, availability of starting materials, and scalability. Below is a summary of the key performance indicators for the most prevalent methods.

MethodKey ReagentsSolvent(s)Reaction ConditionsYield (%)
Reformatsky Reaction Cyclohexanone, Ethyl bromoacetate, ZincToluene90°C, 30 minutes~86% (on similar substrates)[1]
From Cyclohexanone Cyanohydrin Cyclohexanone, KCN, NaHSO₃; HCl; Ethanol, H₂SO₄Water, Ethyl acetate, Acetic Acid, MethanolMulti-step: 0-25°C (cyanohydrin formation), Reflux (hydrolysis), Reflux (esterification)High (not explicitly quantified in a single sequence)[2]
Condensation via Lithium Amide Base Cyclohexanone, Ethyl acetate, Lithium bis(trimethylsilyl)amideHexane, THF-78°C to room temperature79-90% (for Ethyl 1-hydroxycyclohexylacetate)[3]
Fischer-Speier Esterification 1-hydroxycyclohexanecarboxylic acid, EthanolNone (excess alcohol) or TolueneReflux with acid catalystHigh (e.g., 95% for similar hydroxy acid)[4]

Experimental Protocols

Method 1: Reformatsky Reaction

This method provides a reliable route to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.

Experimental Workflow:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Dust (Iodine, Toluene, Reflux) B Add Ethyl Bromoacetate A->B Cool to RT C Add Cyclohexanone in Toluene B->C D Heat at 90°C (30 min) C->D E Cool to 0°C & Quench with Water D->E F Filter E->F G Extract with MTBE F->G H Wash, Dry, Concentrate G->H I Purify via Silica Gel Chromatography H->I J This compound I->J

Caption: Workflow for the Reformatsky Synthesis.

Protocol:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Ethyl bromoacetate (2.0 eq) is added to the mixture.

  • A solution of cyclohexanone (1.0 eq) in toluene is then added to the suspension.

  • The resulting mixture is stirred at 90°C for 30 minutes.

  • After cooling to 0°C, the reaction is quenched by the addition of water.

  • The suspension is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE).

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield this compound.[1]

Method 2: Synthesis from Cyclohexanone Cyanohydrin

This multi-step synthesis first generates 1-hydroxycyclohexanecarboxylic acid from cyclohexanone, which is then esterified.

Signaling Pathway:

A Cyclohexanone B 1-hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin) A->B KCN, NaHSO3, H2O 25°C, 8h C 1-hydroxycyclohexanecarboxylic acid B->C Acetic Acid, conc. HCl Reflux, 6h D This compound C->D Ethanol, conc. H2SO4 Reflux, 16h

Caption: Synthesis from Cyclohexanone Cyanohydrin.

Protocol:

  • Step 1: Synthesis of 1-hydroxycyclohexanecarbonitrile

    • A solution of sodium metabisulfite (0.025 mol) in distilled water (20 mL) is added dropwise to a stirred mixture of cyclohexanone (0.041 mol) and potassium cyanide (0.051 mol) in water (20 mL) over 30 minutes.

    • The reaction mixture is stirred at 25°C for 8 hours.

    • The mixture is extracted with ethyl acetate (2 x 100 mL), and the combined organic phases are dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile.[2]

  • Step 2: Hydrolysis to 1-hydroxycyclohexanecarboxylic acid

    • The 1-hydroxycyclohexanecarbonitrile from the previous step is dissolved in acetic acid (12.5 mL) and slowly diluted with concentrated hydrochloric acid (37.5 mL).

    • The solution is heated to reflux for 6 hours and then concentrated under reduced pressure.

    • The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated to give the solid 1-hydroxycyclohexanecarboxylic acid.[2]

  • Step 3: Fischer-Speier Esterification

    • 1-hydroxycyclohexanecarboxylic acid is dissolved in methanol (50 mL), and a catalytic amount of concentrated sulfuric acid is added.

    • The solution is heated to reflux for 16 hours and then concentrated.

    • The residue is dissolved in ethyl acetate (50 mL) and washed with a 5% sodium bicarbonate solution (50 mL).

    • The organic layer is dried and concentrated to yield this compound.[2]

Method 3: Condensation via Lithium Amide Base

This approach utilizes a strong, non-nucleophilic base to generate an enolate from ethyl acetate, which then reacts with cyclohexanone. This method is reported to be high-yielding for the analogous Ethyl 1-hydroxycyclohexylacetate.

Logical Relationship Diagram:

cluster_base Base Preparation cluster_enolate Enolate Formation cluster_addition Carbonyl Addition & Quench A n-Butyllithium C Lithium bis(trimethylsilyl)amide (in Hexane) A->C B Hexamethyldisilazane B->C D Solvent Exchange to THF C->D F Ethyl lithioacetate (-78°C) D->F E Ethyl Acetate E->F H Adduct Formation F->H G Cyclohexanone G->H I Acidic Hydrolysis (HCl) H->I J Product I->J

Caption: Condensation using a Lithium Amide Base.

Protocol (for Ethyl 1-hydroxycyclohexylacetate):

  • Preparation of Lithium bis(trimethylsilyl)amide: In a dry, nitrogen-purged flask, a hexane solution of n-butyllithium (0.250 mol) is cooled in an ice-water bath. Hexamethyldisilazane (0.263 mol) is added dropwise. The ice bath is removed, and the solution is stirred for 15 minutes. The hexane is removed under reduced pressure, and the resulting white crystals of lithium bis(trimethylsilyl)amide are dissolved in tetrahydrofuran (THF).[3]

  • Formation of Ethyl lithioacetate: The solution of the base is cooled in a dry ice-acetone bath. Ethyl acetate (0.250 mol) is added dropwise, and the mixture is stirred for 15 minutes.[3]

  • Reaction with Cyclohexanone: A solution of cyclohexanone (0.250 mol) in THF is added dropwise to the reaction mixture. After 5 minutes, the reaction is hydrolyzed by adding 20% hydrochloric acid.[3]

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be purified by distillation.[3] This procedure has been reported to yield 79-90% of Ethyl 1-hydroxycyclohexylacetate and is simpler and higher yielding than the Reformatsky reaction (56-71% yield) or condensation using lithium amide in liquid ammonia (69% yield) for the same compound.[3]

References

Safety Operating Guide

Proper Disposal of Ethyl 1-hydroxycyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 1-hydroxycyclohexanecarboxylate, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to maintain compliance with regulatory standards and foster a culture of safety.

This compound, while a valuable reagent, requires careful handling and disposal due to its potential hazards. It is classified as causing serious eye irritation and being harmful to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a recommendation but a critical aspect of laboratory safety and environmental responsibility.

Key Safety and Hazard Information

The following table summarizes the essential hazard and safety information for this compound. This data is aggregated from multiple safety data sheets (SDS) to provide a comprehensive overview.

ParameterValueSource / Notes
GHS Hazard Statements H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.
GHS Precautionary Statements P264, P270, P273, P280, P301+P312+P330, P305+P351+P338, P337+P313, P501[2][3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[2]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes.[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Incompatible Materials Strong oxidizing agents.
Spill Response For liquid spills, absorb with an inert material. For solid spills, sweep up and place in a suitable container for disposal.
Environmental Precautions Prevent release to the environment. Do not let the chemical enter drains.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.

1. Waste Identification and Classification:

  • Initial Assessment: Due to its classification as harmful to aquatic life, this compound waste should be considered hazardous.

  • Waste Characterization: While not specifically listed on the EPA's F, K, P, or U lists, a hazardous waste determination must be performed based on its characteristics. The primary concern is its toxicity to aquatic organisms.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Eye Irritant," "Environmental Hazard").

2. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat.

  • Ventilation: Conduct all waste handling procedures in a well-ventilated area or a chemical fume hood.

3. Waste Segregation and Accumulation:

  • Dedicated Waste Container: Use a dedicated, chemically compatible container with a secure, tight-fitting lid for the collection of this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the operator.

4. Disposal of Small Quantities (Lab Scale):

  • Collection: Carefully transfer the waste from its original container into the designated hazardous waste container using a funnel to prevent spills.

  • Container Rinsing: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste.

  • Storage: Keep the waste container securely closed at all times, except when adding waste.

  • Pickup Request: Once the container is full, or in accordance with your institution's policies, submit a request for chemical waste pickup through your EHS department.

5. Disposal of Large Quantities or Spills:

  • Containment: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Professional Disposal: For large quantities of the chemical, arrange for disposal through a licensed hazardous waste disposal contractor. Your institution's EHS department will facilitate this process.

6. Final Disposal:

  • Licensed Facility: All waste containing this compound must be disposed of at an approved waste disposal plant or a licensed treatment, storage, and disposal facility (TSDF).[3][4][5]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste (Aquatic Toxicity) ppe->classify container Select a Compatible, Labeled Hazardous Waste Container classify->container segregate Segregate from Incompatible Waste container->segregate transfer Transfer Waste to Container segregate->transfer store Store in Satellite Accumulation Area (SAA) transfer->store full Is Container Full? store->full full->store No request Request Pickup by EHS full->request Yes disposal Disposal by Licensed Waste Contractor request->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 1-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Ethyl 1-hydroxycyclohexanecarboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified as a chemical that can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also considered harmful to aquatic life with long-lasting effects.[2][3][4] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Hazard Class GHS Hazard Statements
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicityH335: May cause respiratory irritation[1]
Hazardous to the aquatic environmentH412: Harmful to aquatic life with long lasting effects[2][3][4]
Personal Protective Equipment (PPE) Specification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[5] A face shield may be required in situations with a higher risk of splashing.[5][6]
Skin Protection Wear protective gloves (e.g., butyl-rubber) and protective clothing to prevent skin contact.[1]
Respiratory Protection Use a vapor respirator or work in a well-ventilated area, such as under a chemical fume hood.[5] If dust or aerosols are generated, a dust respirator is required.[6]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for laboratory safety.

Handling and Storage
  • Handling : Avoid all direct contact with the skin, eyes, and clothing.[1] Do not breathe in fumes, vapors, or mists.[1][7] Ensure the work area is well-ventilated.[1] After handling, wash hands thoroughly.[1][6]

  • Storage : Keep the container tightly sealed and store in a cool, dark, and well-ventilated location.[1][5][6] The substance should be stored locked up and away from incompatible materials like oxidizing agents.[1][5][6]

Disposal Plan
  • Chemical Waste : Dispose of contents and containers at an approved waste disposal facility.[1] Surplus and non-recyclable materials should be handled by a licensed disposal company.[7]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[7]

  • Environmental Precautions : Prevent the chemical from entering drains, soil, or other waterways.[1][7]

Emergency Procedures

Immediate and appropriate responses to spills and exposures are crucial.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of running water for at least 15 minutes.[1] Wash with soap and water.[1][8] If irritation persists, get medical advice.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] If present, remove contact lenses and continue to rinse.[1][8] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to a person who is unconscious.[1] Call a physician or poison control center immediately.[9]
Chemical Spill Response Workflow

In the event of a spill, follow the established protocol to ensure containment and cleanup are performed safely and effectively.

Spill_Response_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use inert absorbent material) C->D E Collect & Place in Sealed Container D->E F Decontaminate Spill Area E->F G Dispose of Waste (Follow institutional guidelines) F->G H Report Incident G->H

Caption: Workflow for responding to a chemical spill.

Physical and Chemical Properties

Property Value
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
Purity 95% (example from one supplier)[1]
Flash Point > 110 °C / > 230 °F (Data for related compound Ethyl 4-hydroxycyclohexanecarboxylate)[10]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.